Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 1-benzyl-1H-indole-2-carboxylate: Basic Properties, Synthesis, and Application Guide
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate (CAS: 17017-66-2) is a pivotal heterocyclic building block in medicinal chemistry. Structurally, it consists of an indole core substituted at the N1-position with a benzyl group and at the C2-position with an ethyl ester moiety.[1] This specific substitution pattern renders it an essential scaffold for the synthesis of indole-2-carboxamides , hydrazides , and
-diketo acids , which are extensively researched for their pharmacological potential as HIV-1 integrase inhibitors , antimalarial agents , and anticancer therapeutics .
This guide provides a rigorous technical overview of the compound's physicochemical properties, structural characterization, validated synthetic protocols, and its utility as a pharmacophore precursor.
Chemical Identity & Physicochemical Profile
The following data consolidates the fundamental identification parameters and physical constants necessary for analytical verification.
Soluble in , , DMSO, DMF, Acetone. Insoluble in water.
Empirical
Value
0.61 (Ethyl acetate/n-hexane 1:9)
TLC Analysis [2]
Structural Characterization
Accurate identification relies on specific spectroscopic signatures. The N-benzylation is confirmed by the disappearance of the indole N-H signal and the appearance of a singlet for the benzylic methylene protons.
Table 3:
H-NMR Spectral Data (CDCl
, 400 MHz)
Note: Chemical shifts (
) are reported in ppm relative to TMS.
Position/Group
Shift ( ppm)
Multiplicity
Integration
Assignment
Aromatic (Indole C4-H)
7.70 – 7.74
Doublet ( Hz)
1H
Deshielded by C2-Carbonyl
Aromatic (Benzyl/Indole)
7.42 – 7.05
Multiplet
9H
Overlapping phenyl & indole protons
Benzylic
5.84 – 5.90
Singlet
2H
Diagnostic N-Benzyl Peak
Ester
4.31
Quartet ( Hz)
2H
Ethyl methylene
Ester
1.32
Triplet ( Hz)
3H
Ethyl methyl
IR Spectrum (KBr/Nujol):
: 1720 cm (Strong C=O stretch, ester).
Absence: No broad band at 3200–3400 cm
(confirms absence of N-H).
Synthetic Protocols & Mechanism
The synthesis involves the nucleophilic substitution (
) of benzyl bromide by the indole nitrogen anion. Two methods are presented: Method A (Standard High-Yield) and Method B (Greener Alternative).
Method A: Sodium Hydride (NaH) in DMF (Standard)
Best for scale-up and difficult substrates.
Preparation: Charge a flame-dried round-bottom flask with Ethyl indole-2-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration). Cool to 0 °C under
atmosphere.
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes until gas evolution (
) ceases and the solution becomes clear/yellow.
Alkylation: Add Benzyl bromide (1.2 equiv) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (
).[2] Wash combined organics with water () and brine () to remove DMF.
Purification: Dry over
, concentrate, and recrystallize from Ethanol or purify via flash chromatography (, Hexane/EtOAc).
Method B: KOH in Acetone (Mild/Phase Transfer)
Best for rapid, bench-top synthesis without anhydrous conditions.
Mixing: Dissolve Ethyl indole-2-carboxylate (1.0 mmol) in Acetone (10 mL).
Base Addition: Add powdered KOH (3.0 equiv) or aq. KOH (50%). Stir at room temperature for 30 mins.
Alkylation: Add Benzyl bromide (1.1 equiv).
Reaction: Stir at 20 °C for 2–8 hours.
Isolation: Evaporate acetone. Resuspend residue in water. Filter the resulting white precipitate. Wash with water and Hexane.
Reaction Mechanism Visualization
The following diagram illustrates the
mechanism and the electronic effects governing the reaction.
Figure 1: Mechanism of N-benzylation via base-mediated nucleophilic substitution.
Pharmacological & Medicinal Utility
Ethyl 1-benzyl-1H-indole-2-carboxylate serves as a "privileged scaffold." The ester group is a masking functionality that is typically hydrolyzed to the free acid, which is then coupled to various amines or hydrazines to generate bioactive libraries.
Key Therapeutic Areas:
HIV-1 Integrase Inhibitors: The indole-2-carboxylate core mimics the diketo acid pharmacophore required to chelate Magnesium ions in the integrase active site [1].
Antimalarial Agents: Precursor to crenatine analogs and
-carbolines [4].
Anticancer (Proliferation Inhibitors): Converted to hydrazides (e.g., N-benzyl-1H-indole-2-carbohydrazide) which show cytotoxicity against MCF-7 and A549 cell lines [2].
Scaffold Diversity Diagram
Figure 2: Synthetic divergence from the ethyl ester scaffold to bioactive therapeutic classes.
Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed.
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or residual benzyl bromide vapors.
References
Sechi, M., et al. (2004). "Design and Synthesis of Novel Indole
-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, 47(21), 5298–5310.
Al-Wabli, R. I., et al. (2023). "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 24(9), 7862.
Boraei, A. T. A., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.
Murakami, Y., et al. (1991).[3] "Synthesis of crenatine from ethyl 1-benzylindole-2-carboxylate." Chemical & Pharmaceutical Bulletin, 39, 256.
The following technical guide provides an in-depth analysis of Ethyl 1-benzyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole derivatives. CAS Number: 17017-66-2 Role: Key Intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Ethyl 1-benzyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole derivatives.
CAS Number: 17017-66-2
Role: Key Intermediate for Medicinal Chemistry & Indole Functionalization
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate (CAS 17017-66-2) is a lipophilic indole ester widely utilized in drug discovery. It serves as a stable, N-protected scaffold for generating pharmacologically active agents, including GSK-3β inhibitors, HIV-1 integrase inhibitors, and anticancer agents. Its N-benzyl group prevents unwanted side reactions at the indole nitrogen during electrophilic substitution at the C3 position, while the ethyl ester moiety provides a versatile handle for downstream transformations such as hydrolysis, reduction, or hydrazinolysis.
Chemical Profile & Physical Properties[1][2][3][4]
The following data aggregates experimental values from verified synthesis protocols.
Property
Specification
IUPAC Name
Ethyl 1-benzyl-1H-indole-2-carboxylate
CAS Number
17017-66-2
Molecular Formula
C₁₈H₁₇NO₂
Molecular Weight
279.34 g/mol
Appearance
White to off-white crystalline solid
Melting Point
52–53 °C (Lit. 55–56 °C)
Boiling Point
~451 °C (Predicted at 760 mmHg)
Solubility
Soluble in DCM, EtOAc, Acetone, DMSO; Insoluble in Water
Precursor
Ethyl indole-2-carboxylate (CAS 3770-50-1)
Synthetic Methodology: The N-Alkylation Protocol
Strategic Rationale
The synthesis of CAS 17017-66-2 relies on the nucleophilic substitution (
) of the indole nitrogen (N1) onto a benzyl halide. The indole N-H is weakly acidic ( in DMSO). Successful deprotonation requires a base capable of generating the indolyl anion without inducing ester hydrolysis.
Selection of Base/Solvent System:
System A (High Yield/Rigorous): Sodium Hydride (NaH) in DMF/THF. This provides rapid, irreversible deprotonation but requires anhydrous conditions and careful handling of hydrogen gas.
System B (Scalable/Green): Potassium Carbonate (
) in Acetone or Acetonitrile. This heterogeneous system is milder, avoids pyrophoric reagents, and simplifies workup, making it the preferred method for routine laboratory synthesis.
Optimized Experimental Protocol (System B)
This protocol prioritizes operational simplicity and high purity.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl indole-2-carboxylate (10 mmol) in Acetone (50 mL).
Activation: Add
(30 mmol) to the solution. Stir the suspension at room temperature for 30 minutes. Note: This ensures partial deprotonation and surface activation of the base.
Alkylation: Add Benzyl bromide (12 mmol) dropwise over 5 minutes.
Reaction: Fit the flask with a reflux condenser and heat the mixture to varying reflux (approx. 56 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, converting to the less polar product ().
Workup:
Cool the reaction mixture to room temperature.
Filter off the solid inorganic salts (
, excess ) and wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.
Purification:
Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over
Recrystallization: The crude solid can often be recrystallized from hot Ethanol or an Ethanol/Water mixture to yield pure white crystals.
Yield: Typical yields range from 85% to 95%.
Mechanistic Pathway
The following diagram illustrates the transformation from the parent indole to the N-benzylated ester.
Caption: Nucleophilic substitution pathway for the synthesis of CAS 17017-66-2 via base-mediated N-alkylation.
Downstream Applications & Utility
Once synthesized, CAS 17017-66-2 acts as a divergent intermediate. The protection of the N1 position directs subsequent chemistry to the C3 position or the ester functionality.
Hydrolysis to Carboxylic Acid
The ethyl ester is readily hydrolyzed to 1-benzyl-1H-indole-2-carboxylic acid using aqueous NaOH or KOH in ethanol. This acid is a precursor for amide coupling reactions to generate diverse libraries of bioactive molecules.
Hydrazinolysis
Reaction with hydrazine hydrate yields 1-benzyl-1H-indole-2-carbohydrazide . This derivative is critical for synthesizing 1,3,4-oxadiazole or 1,2,4-triazole fused indole systems, which are common scaffolds in antimicrobial research.
C3-Functionalization
With the N1 position blocked by the benzyl group, electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation) occurs exclusively at the C3 position, enabling the construction of complex alkaloids.
Caption: Divergent synthetic utility of CAS 17017-66-2 in generating functionalized indole libraries.
Analytical Characterization Data
To validate the synthesis of CAS 17017-66-2, the following spectral signals are diagnostic:
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Scaffold for Medicinal Chemistry and Drug Discovery Executive Summary Ethyl 1-benzyl-1H-indo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate (CAS: 17017-66-2) is a critical intermediate in the synthesis of bioactive indole derivatives. Its structural core—an indole ring N-alkylated with a benzyl group and functionalized with an ester at the C2 position—serves as a privileged scaffold in medicinal chemistry. This compound is extensively utilized as a precursor for HIV-1 integrase inhibitors, antimicrobial agents, and anticancer therapeutics. This guide provides a comprehensive analysis of its physicochemical properties, structural characterization, synthesis protocols, and applications in drug design.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The following table summarizes the fundamental physicochemical data for Ethyl 1-benzyl-1H-indole-2-carboxylate.
Property
Data
IUPAC Name
Ethyl 1-benzyl-1H-indole-2-carboxylate
CAS Number
17017-66-2
Molecular Formula
C₁₈H₁₇NO₂
Molecular Weight
279.34 g/mol
Appearance
White to off-white solid/precipitate
Melting Point
52–53 °C (Lit. 55–56 °C) [1, 2]
Solubility
Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Acetone); Insoluble in water
Accurate structural validation is paramount for maintaining experimental integrity. The following spectroscopic data provides a reference standard for product verification.
Proton NMR Spectroscopy (
H NMR)
Solvent: CDCl
or DMSO-dKey Diagnostic Signals:
N-Benzyl Methylene: A sharp singlet (
~5.84 ppm) integrating to 2 protons is the definitive marker for successful N-alkylation.
Ethyl Ester: A quartet (
~4.31 ppm) and a triplet ( ~1.34 ppm) confirm the retention of the ester moiety.
Aromatic Region: A complex multiplet (
7.05–7.70 ppm) accounting for the 9 aromatic protons (4 from indole, 5 from benzyl).[3]
X-ray diffraction studies reveal that the indole ring is essentially coplanar, while the N-benzyl ring is twisted out of plane to minimize steric repulsion. The dihedral angle between the indole plane and the benzyl ring is approximately 75.9° . The crystal packing is stabilized by weak C-H···O hydrogen bonds between the benzyl protons and the carbonyl oxygen of the ester [3].
Synthesis Protocol
While classic methods utilize sodium hydride (NaH) in DMF, this guide recommends a Green Chemistry approach using Potassium Hydroxide (KOH) in acetone. This method offers higher atom economy, milder conditions, and easier workup.
Methodology: N-Benzylation of Ethyl Indole-2-carboxylate
Preparation: Dissolve Ethyl indole-2-carboxylate (e.g., 1.0 mmol) in acetone (10 mL) in a round-bottom flask.
Deprotonation: Add KOH pellets (3.0 mmol) and a catalytic amount of water (0.1 mL) to the solution. Stir at 20 °C for 30 minutes. Note: The solution may change color as the indolyl anion forms.
Alkylation: Add Benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
Reaction: Continue stirring at room temperature (20 °C) for 2 hours. Monitor reaction progress via TLC (Ethyl acetate/n-hexane 1:9).
Workup: Evaporate the acetone under reduced pressure. Resuspend the residue in water (20 mL) to dissolve inorganic salts.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine organic layers, dry over anhydrous Na
SO, and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane) to yield the product as a white solid.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway for the N-benzylation of ethyl indole-2-carboxylate using a base-catalyzed approach.
Medicinal Chemistry Applications
Ethyl 1-benzyl-1H-indole-2-carboxylate is not merely an end-product but a strategic "prodrug-like" precursor. Its lipophilic benzyl group and ester functionality facilitate cell membrane permeability before metabolic conversion to the active acid form.
HIV-1 Integrase Inhibition
The hydrolyzed form of this compound, 1-benzyl-1H-indole-2-carboxylic acid , acts as a potent HIV-1 integrase strand transfer inhibitor (INSTI).
Mechanism: The free carboxylate group (C2) and the indole nitrogen chelate the catalytic Mg
ions in the integrase active site.
Role of Benzyl Group: The benzyl moiety at N1 occupies a hydrophobic pocket adjacent to the active site, enhancing binding affinity via
-stacking interactions with viral DNA bases or enzyme residues [2, 4].
Antimicrobial & Anticancer Agents
Derivatives synthesized from this ester (via hydrazinolysis to carbohydrazides) show significant biological activity:
Anticancer: 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivatives derived from this scaffold have demonstrated tumor growth suppression in ovarian cancer models [5].
Antimicrobial: Hydrazide derivatives exhibit efficacy against S. aureus and P. aeruginosa [1].
Pharmacophore Logic Diagram
Figure 2: Pharmacophore analysis highlighting the structural roles of the N-benzyl and C2-carboxylate moieties in drug-target interactions.
References
Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, vol. 21, no. 3, 2016, p. 333.
Sechi, M., et al. "Design and Synthesis of Novel Indole
-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, vol. 47, no.[5] 21, 2004, pp. 5298–5310.
Jin, G., et al. "Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate." Acta Crystallographica Section E, vol. 65, no. 10, 2009, o2488.
Hu, L., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, vol. 7, 2017, pp. 46-55.
El-Gendy, A. A., et al. "Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives." Acta Pharmaceutica, vol. 62, 2012.
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 1-benzyl-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of the putative mechanisms of action for Ethyl 1-benzyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this do...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the putative mechanisms of action for Ethyl 1-benzyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge derived from structurally related indole compounds to postulate the biological activities of this specific molecule. While direct mechanistic studies on Ethyl 1-benzyl-1H-indole-2-carboxylate are not extensively available in the public domain, this guide offers a scientifically grounded framework for understanding its potential pharmacological profile.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2] Its unique electronic properties and rigid structure allow for diverse functionalization, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Ethyl 1-benzyl-1H-indole-2-carboxylate belongs to this versatile class of compounds, featuring an ethyl ester at the 2-position and a benzyl group at the 1-position of the indole nucleus. These substitutions are known to significantly influence the molecule's interaction with biological targets.
Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
The synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate is well-documented and can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of ethyl indole-2-carboxylate with benzyl bromide.[1]
Experimental Protocol: N-Alkylation of Ethyl Indole-2-carboxylate
Dissolution: Dissolve ethyl indole-2-carboxylate in a suitable organic solvent, such as acetone.
Base Addition: Add a base, for instance, aqueous potassium hydroxide, to the solution to facilitate the deprotonation of the indole nitrogen.
Alkylation: Introduce benzyl bromide to the reaction mixture. The deprotonated indole nitrogen acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion.
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Ethyl 1-benzyl-1H-indole-2-carboxylate.[1]
Postulated Mechanisms of Action
Based on the biological activities of structurally similar 1-benzyl-indole derivatives, several potential mechanisms of action can be proposed for Ethyl 1-benzyl-1H-indole-2-carboxylate. These are categorized below, with the understanding that they represent areas for future experimental validation for this specific molecule.
Enzyme Inhibition
The 1-benzyl-indole scaffold has been identified as a potent inhibitor of various enzymes implicated in disease pathogenesis.
Structurally related 1-benzyl-indole hybrid thiosemicarbazones have been shown to be competitive inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] The N-benzyl group plays a crucial role in the binding of these inhibitors to the enzyme's active site. It is plausible that Ethyl 1-benzyl-1H-indole-2-carboxylate could also exhibit tyrosinase inhibitory activity, making it a candidate for investigation in conditions related to hyperpigmentation.
Several studies have highlighted the potential of indole derivatives as kinase inhibitors.[2] The 1-benzyl-indole core, in particular, has been explored for its ability to target kinases involved in cancer progression.
Glycogen Synthase Kinase-3β (GSK-3β): Indole derivatives have shown promising inhibitory activity against GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and apoptosis.[6][7]
VEGFR-2, EGFR, and CDK2: Derivatives of 1-benzyl-indolin-2-one have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] Other indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both critical targets in cancer therapy.[9]
The presence of the N-benzyl group in Ethyl 1-benzyl-1H-indole-2-carboxylate suggests that it may engage in hydrophobic interactions within the ATP-binding pocket of these kinases, contributing to their inhibition.
Modulation of Cellular Signaling Pathways
The anticancer activity of 1-benzyl-indole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. The 1-benzyl-1H-indol-5-yl pharmacophore has been proposed to exert its anticancer effects by inhibiting this pathway.[10] The N-benzyl group is a key feature for interaction with components of this pathway.
Diagram: Postulated Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation and differentiation. Similar to the PI3K/Akt/mTOR pathway, 1-benzyl-indole derivatives are thought to modulate this pathway, contributing to their anticancer effects.[10]
Interaction with Anti-Apoptotic Proteins
Indole-based compounds have been designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[11] By binding to and inhibiting these proteins, such compounds can promote apoptosis in cancer cells. The hydrophobic nature of the N-benzyl group in Ethyl 1-benzyl-1H-indole-2-carboxylate may facilitate its binding to the hydrophobic groove of Bcl-2 family members.
Proposed Experimental Validation
To elucidate the precise mechanism of action of Ethyl 1-benzyl-1H-indole-2-carboxylate, a series of in vitro and in cellulo experiments are recommended.
Enzyme Inhibition Assays
Kinase Inhibition Assay: A panel of kinases, including VEGFR-2, EGFR, and CDK2, should be tested using in vitro kinase activity assays. The IC50 values of Ethyl 1-benzyl-1H-indole-2-carboxylate against these kinases would provide quantitative data on its inhibitory potency.
Tyrosinase Inhibition Assay: The inhibitory effect on mushroom tyrosinase can be determined spectrophotometrically by measuring the formation of dopachrome from L-DOPA.
Cellular Assays
Cell Viability and Proliferation Assays: The cytotoxic and anti-proliferative effects of the compound should be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay.
Western Blot Analysis: To investigate the impact on signaling pathways, cancer cells treated with Ethyl 1-benzyl-1H-indole-2-carboxylate should be lysed, and the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways should be analyzed by Western blotting.
Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can be employed to quantify the induction of apoptosis in treated cancer cells.
Diagram: Experimental Workflow for Mechanistic Elucidation
Caption: A proposed workflow for investigating the mechanism of action.
Conclusion and Future Directions
Ethyl 1-benzyl-1H-indole-2-carboxylate is a molecule of significant interest within the broader class of biologically active indole derivatives. While direct experimental evidence for its mechanism of action is currently limited, a strong case can be made for its potential to act as an enzyme inhibitor, a modulator of key cellular signaling pathways, and an inducer of apoptosis. The presence of the N-benzyl group is a recurring structural motif in many active indole compounds, suggesting its importance for target engagement.
Future research should focus on the systematic evaluation of Ethyl 1-benzyl-1H-indole-2-carboxylate in the experimental models outlined in this guide. Such studies will be instrumental in validating the proposed mechanisms and unlocking the full therapeutic potential of this promising compound.
References
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. (2024). [Link]
1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. (n.d.). [Link]
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. (2025). [Link]
Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats. Acta Biomedica Scientifica. (n.d.). [Link]
Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. CORE. (n.d.). [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. (2016). [Link]
Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. PubMed. (2025). [Link]
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. (n.d.). [Link]
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. (2022). [Link]
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC. (2023). [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. (2022). [Link]
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. (2023). [Link]
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. (n.d.). [Link]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI. (2023). [Link]
The Indole Pharmacophore: Advanced Synthetic Architectures and Therapeutic Discovery
[1] Executive Summary The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core architecture for over 40 FDA-approved small-molecule drugs, including Osimertinib and Panobinostat. I...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core architecture for over 40 FDA-approved small-molecule drugs, including Osimertinib and Panobinostat. Its ubiquity in endogenous signaling molecules (serotonin, melatonin) and natural products (vinca alkaloids) stems from its unique electronic distribution—an electron-rich pyrrole ring fused to a benzene ring—allowing for diverse non-covalent interactions with biological targets.
This technical guide moves beyond classical Fischer synthesis to detail modern C–H activation strategies and green catalytic protocols . It provides a roadmap for the rational design, synthesis, and biological validation of novel indole derivatives, emphasizing the transition from "hit" to "lead" through rigorous Structure-Activity Relationship (SAR) logic.
The Indole Scaffold: Electronic & Structural Logic
To design effective indole-based drugs, one must first master the scaffold's reactivity profile. The indole system (1H-benzo[b]pyrrole) is not uniform; its reactivity is governed by the interplay between the π-excessive pyrrole and the benzene ring.
C3 Position (The Nucleophilic Hotspot): The C3 carbon is the most electron-rich site, highly susceptible to electrophilic aromatic substitution. In biological systems, this mimics the side chain of tryptophan, facilitating interactions with hydrophobic pockets in enzymes (e.g., Kinases).
N1 Position (The H-Bond Donor): The N-H moiety acts as a critical hydrogen bond donor. Modification here (alkylation/arylation) dramatically alters solubility and prevents metabolic glucuronidation, but may sacrifice binding affinity if the H-bond is essential.
C2 Position (The C-H Activation Target): While less nucleophilic than C3, the C2 position is the primary target for modern transition-metal-catalyzed C–H functionalization, allowing for the construction of complex fused ring systems found in drugs like Mitomycin C.
Visualization: Indole SAR Logic
The following diagram maps the functionalization logic applied during lead optimization.
Figure 1: Strategic functionalization map of the indole nucleus. Colors indicate distinct chemical behaviors.
Context: Traditional indole synthesis (e.g., Fischer) often requires harsh acidic conditions and tolerates few functional groups.[1] Modern Rh(III) catalysis allows for the construction of the indole core and simultaneous functionalization under milder conditions, often using anilines and alkynes.
Objective: Regioselective synthesis of 2,3-substituted indoles via C–H activation.
Reagents:
Substrate: N-Nitrosoaniline or Acetanilide (Directing Group).
Protocol B: Green Synthesis of Bis(indolyl)methanes (BIMs)
Context: BIMs are potent bioactive derivatives (anticancer, antibacterial).[4] Traditional synthesis uses toxic Lewis acids. This protocol uses succinic acid, a biodegradable catalyst.
Objective: Synthesis of 3,3'-bis(indolyl)methane from indole and benzaldehyde.
Methodology:
Preparation: Mix Indole (2 mmol), Benzaldehyde (1 mmol), and Succinic Acid (10 mol%) in water (5 mL).
Irradiation: Place the reaction vessel in a microwave reactor (set to 300 W).
Reaction: Irradiate for 2–5 minutes.
Self-Validation: The reaction is complete when the mixture solidifies or precipitates. Confirm by TLC (Petroleum ether:EtOAc 7:3).
Isolation: Filter the solid product. Wash with water to remove the succinic acid (catalyst recovery).
Purification: Recrystallize from ethanol. No column chromatography is typically required, ensuring high atom economy.
Biological Validation & FDA Precedents
Once synthesized, derivatives must be screened against validated targets. The versatility of the indole scaffold is evidenced by the diversity of FDA-approved drugs containing it.
Indole N-benzoyl group inserts into the hydrophobic arachidonic acid channel.
Screening Workflow: Tubulin Polymerization Assay
Many indole derivatives (like vinca alkaloids) target tubulin.
Reagent Prep: Purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Compound Addition: Add the novel indole derivative (1–10 µM) to the tubulin solution at 4°C.
Initiation: Add GTP (1 mM) and shift temperature to 37°C to trigger polymerization.
Detection: Monitor absorbance at 340 nm over 60 minutes.
Interpretation: An increase in OD340 indicates polymerization. If the indole is a destabilizer (vinca-like), the curve will remain flat compared to the control. If it is a stabilizer (taxol-like), the rate will increase.
Discovery Pipeline Visualization
The following workflow integrates the synthetic and biological modules into a coherent discovery campaign.
Figure 2: Integrated workflow for indole-based drug discovery, moving from target selection to validated candidates.
References
FDA-Approved Indole Drugs & Mechanisms
Source: National Institutes of Health (NIH) / PubMed Central
Title: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 1-benzyl-1H-indole-2-carboxylate Solubility Data
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate (CAS: 3770-50-1 derivative) is a pivotal intermediate in the synthesis of bioactive indole-2-carboxamides, often explored for antiviral, anticancer, and anti-inflammatory applications. As a highly lipophilic precursor, its solubility profile is dominated by the hydrophobic benzyl and ethyl ester moieties, presenting challenges in aqueous formulation but offering distinct advantages in organic synthesis and purification.
This guide provides a comprehensive physicochemical analysis, qualitative solubility data derived from synthetic protocols, and a validated workflow for determining precise thermodynamic solubility. It is designed to assist medicinal chemists in optimizing reaction conditions and formulation scientists in overcoming bioavailability hurdles.
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solubility behavior. The addition of a benzyl group to the indole nitrogen significantly increases lipophilicity compared to the parent ethyl indole-2-carboxylate.
The following data aggregates experimental observations from synthetic procedures (recrystallization, reaction solvents) and standard physicochemical behaviors of N-benzylindoles.
Qualitative Solubility Table
Solvent Class
Specific Solvent
Solubility Status
Context/Application
Aqueous
Water (pH 7.4)
Insoluble
Precipitation medium during workup [1].
Polar Aprotic
DMSO
Soluble (>50 mM)
Standard vehicle for NMR and biological stock solutions [2][5].
Polar Aprotic
Acetone
Soluble
Reaction solvent for alkylation [1].
Polar Protic
Ethanol
Soluble (Hot)
Recrystallization solvent (often yields needles upon cooling) [1][6].
Non-Polar
n-Hexane
Soluble
Component of mobile phase (Rf ~0.61 in 1:9 EtOAc/Hexane) [1].
Chlorinated
Dichloromethane
Soluble
Standard extraction solvent.
Esters
Ethyl Acetate
Soluble
Chromatography eluent and extraction solvent.
Synthetic Implications[1][2]
Purification: The compound's high solubility in hot ethanol and low solubility in cold ethanol makes recrystallization from ethanol the gold standard for purification [1].
Workup: The insolubility in water allows for efficient isolation by pouring reaction mixtures (e.g., from DMSO or Acetone) into ice water to precipitate the product.
As specific quantitative values (mg/mL) vary by crystal habit and purity, the following Shake-Flask Protocol is the industry standard for generating precise solubility data for this compound.
Phase 1: Preparation
Excess Solid: Weigh approximately 2–5 mg of Ethyl 1-benzyl-1H-indole-2-carboxylate into a standard 1.5 mL HPLC vial.
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or 5% DMSO/Water).
Saturation: Ensure visible solid remains at the bottom. If dissolved completely, add more solid.
Phase 2: Equilibration
Agitation: Place vials on an orbital shaker (300 rpm) or thermomixer at 25 °C ± 1 °C.
Duration: Equilibrate for 24–48 hours to reach thermodynamic equilibrium.
Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).
Note: High organic content is required to elute this lipophilic compound.
Detection: UV at 290 nm.
Calculation: Compare peak area against a 5-point standard curve prepared in 100% Methanol or Acetonitrile.
Visualization: Solubility Determination Workflow
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Solubilization Strategies for Biological Assays
Due to the "Brick Dust" nature (high melting point, low water solubility) of this intermediate, specific formulation strategies are required for biological testing.
Cosolvent Systems
For in vitro assays, a stock solution in 100% DMSO (typically 10 mM or 20 mM) is prepared. This stock is then diluted into the assay buffer.
Critical Limit: Ensure final DMSO concentration is <1% (v/v) to avoid cytotoxicity, though the compound may precipitate at >50 µM in aqueous buffer.
Kinetic Solubility Optimization
If precipitation occurs upon dilution, kinetic solubility can be improved by:
Pre-dilution: Dilute DMSO stock into Ethanol or PEG-400 before adding to water.
Surfactants: Addition of 0.05% Tween-80 to the assay buffer prevents micro-precipitation.
Visualization: Synthesis & Purification Logic
Figure 2: Synthesis and purification workflow highlighting solubility-driven isolation steps.
References
El-Nabi, H. M. A., et al. (2016).[1] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 366.
PubChem. (n.d.).[2] Ethyl indole-2-carboxylate Compound Summary. National Center for Biotechnology Information.
Lynch, W. E., et al. (2020).[3] Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205.
Scott, D. W., et al. (1956). Standard states and corrections for combustions in a bomb at constant volume. Experimental Thermochemistry.
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of Ethyl Indole-2-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among the various modifications to this privileged heterocycle, functionalization at the indole nitrogen (N-1 position) is of paramount importance. N-alkylated indoles often exhibit enhanced biological activity, improved pharmacokinetic properties, and novel pharmacological profiles compared to their N-H counterparts. The introduction of a stereocenter adjacent to the nitrogen atom is a particularly valuable structural motif found in many bioactive compounds.[1][2]
Ethyl indole-2-carboxylate is a widely utilized starting material in organic synthesis. The presence of the electron-withdrawing carboxylate group at the C-2 position significantly influences the reactivity of the indole ring. It lowers the pKa of the N-H proton (to around 16), making it more acidic and facilitating its deprotonation under relatively mild basic conditions.[3] This electronic feature preferentially directs alkylation to the nitrogen atom, mitigating the common issue of competing C-3 alkylation that plagues many indole syntheses.
This document provides a detailed, field-proven protocol for the N-alkylation of ethyl indole-2-carboxylate, delving into the mechanistic rationale behind the procedural steps and offering insights into reaction optimization.
Mechanistic Rationale: A Two-Step SN2 Pathway
The N-alkylation of ethyl indole-2-carboxylate proceeds via a classical two-step sequence involving deprotonation followed by a nucleophilic substitution (SN2) reaction.
Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the indole nitrogen. This generates a resonance-stabilized indolyl anion. The negative charge is delocalized over the heterocyclic ring, but the nitrogen atom remains a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the indole N-H but not so harsh as to promote side reactions like ester hydrolysis, unless desired.[4][5]
Nucleophilic Attack (SN2): The resulting indolyl anion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide). This concerted, one-step SN2 reaction forms the new N-C bond and displaces the leaving group (e.g., a halide ion), yielding the final N-alkylated product.[3]
Caption: The two-step mechanism for indole N-alkylation.
Core Protocol: N-Alkylation using Aqueous Potassium Hydroxide in Acetone
This protocol is adapted from a highly successful and reproducible method that utilizes mild conditions and readily available reagents.[4][5][6][7] It is particularly effective for reactive alkylating agents like allyl and benzyl halides.
Materials and Reagents
Reagent/Material
Formula
MW ( g/mol )
Amount (for 1 mmol scale)
Notes
Ethyl Indole-2-carboxylate
C₁₁H₁₁NO₂
189.21
189 mg (1.0 mmol)
Starting material
Potassium Hydroxide (KOH)
KOH
56.11
168 mg (3.0 mmol)
Base
Alkylating Agent (e.g., Benzyl Bromide)
C₇H₇Br
171.04
188 mg (1.1 mmol, ~130 µL)
Electrophile
Acetone
C₃H₆O
58.08
10 mL
Solvent
Deionized Water
H₂O
18.02
As needed
For work-up
Ethyl Acetate
C₄H₈O₂
88.11
As needed
Extraction solvent
Brine (Saturated NaCl)
NaCl(aq)
-
As needed
For washing
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
Drying agent
Equipment
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel or syringe
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Step-by-Step Procedure
Deprotonation: To a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl indole-2-carboxylate (1.0 mmol). Add acetone (10 mL) and stir until the solid is fully dissolved. Add a solution of potassium hydroxide (3.0 mmol) in a minimal amount of water (~0.1-0.2 mL). Stir the resulting mixture at room temperature (20°C) for 30 minutes.
Expert Insight: Using aqueous KOH in acetone is a practical and efficient choice. The small amount of water helps dissolve the KOH, while the acetone serves as the primary reaction solvent. This avoids the need for strictly anhydrous conditions and hazardous reagents like sodium hydride.[4]
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise to the stirring solution. Continue stirring at room temperature.
Causality: The reaction time is dependent on the reactivity of the alkylating agent. For highly reactive halides like benzyl bromide and allyl bromide, the reaction is typically complete within 2 hours. Less reactive halides, such as amyl bromide, may require longer reaction times (e.g., 8 hours).[4][5]
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, remove the acetone using a rotary evaporator. Add deionized water (20 mL) to the residue.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
Trustworthiness: The N-alkylated product is significantly less polar than the starting indole and will partition into the organic layer. Any unreacted starting material or hydrolyzed carboxylic acid by-product will have different partitioning behavior.
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkylated ethyl indole-2-carboxylate.
Purification and Validation: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy. The most telling sign of successful N-alkylation is the disappearance of the characteristic broad N-H proton signal (typically >11 ppm in DMSO-d₆) in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.[4]
Factors Influencing Reaction Success
Choice of Base and Solvent System
The selection of the base and solvent is crucial for achieving high yields and avoiding side reactions.
Base/Solvent System
Outcome
Reference
aq. KOH / Acetone
Excellent yields of N-alkylated ester. The preferred method for its simplicity and efficiency.
The protocol can be intentionally modified to produce the N-alkylated indole-2-carboxylic acid directly. By increasing the amount of aqueous KOH and heating the reaction mixture (e.g., refluxing for one hour) after the alkylation step is complete, the ethyl ester is saponified in situ.[4][5] This provides a convenient one-pot procedure to access the corresponding carboxylic acids.
Conclusion
The N-alkylation of ethyl indole-2-carboxylate is a fundamental and reliable transformation for accessing a wide array of valuable synthetic intermediates. The protocol detailed herein, utilizing aqueous potassium hydroxide in acetone, represents a robust, scalable, and accessible method for researchers in drug discovery and chemical synthesis. Understanding the underlying mechanism and the critical role of the reagent and solvent choices empowers scientists to troubleshoot and adapt this protocol for diverse applications, paving the way for the synthesis of novel and complex indole-based molecules.
References
Enantioselective Catalytic Synthesis of N-alkylated Indoles . MDPI. Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . MDPI. Available at: [Link]
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction . Europe PMC. Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . ResearchGate. Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . Semantic Scholar. Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . National Institutes of Health (NIH). Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . PubMed. Available at: [Link]
Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes . ACS Publications. Available at: [Link]
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles . Wiley Online Library. Available at: [Link]
In the chemical literature: N-alkylation of an indole . YouTube. Available at: [Link]
Indole-2-carboxylic acid, ethyl ester . Organic Syntheses. Available at: [Link]
Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling . ChemRxiv. Available at: [Link]
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues . National Institutes of Health (NIH). Available at: [Link]
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . Royal Society of Chemistry. Available at: [Link]
Regioselective N-Alkylation of Methyl Indole-2-carboxylate . Semantic Scholar. Available at: [Link]
Precision Engineering of the Indole Scaffold: Protocols for Regiodivergent C-H Functionalization
Executive Summary The indole moiety is arguably the most "privileged" pharmacophore in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and significant pharmaceutical agents (e.g., Indome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indole moiety is arguably the most "privileged" pharmacophore in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and significant pharmaceutical agents (e.g., Indomethacin, Tadalafil, Vincristine). However, its functionalization presents a classic regioselectivity paradox: the scaffold is naturally nucleophilic at C3, making C2-functionalization synthetically challenging without pre-functionalized halides or boronic acids.
This Application Note provides a definitive, regiodivergent workflow for Late-Stage Functionalization (LSF) of indoles. We contrast a Green, Metal-Free Electrophilic Substitution (C3-Selective) against a Palladium-Catalyzed C-H Activation (C2-Selective) . These protocols are designed to be self-validating and scalable, minimizing the need for intermediate isolation.
Strategic Analysis: The Regioselectivity Paradox
To control the indole, one must understand its electronic and coordinative properties.
C3-Selectivity (Electronic Control): The C3 position possesses the highest HOMO coefficient. In the absence of steric blocking or directing groups, electrophiles will exclusively attack C3 to form a stable iminium intermediate (maintaining benzene aromaticity).
C2-Selectivity (Coordination Control): Accessing C2 requires overriding the natural electronic bias. This is achieved via C-H Activation , typically utilizing a Directing Group (DG) on the Nitrogen atom to coordinate a transition metal (Pd, Rh, Ru), forcing it into the proximal C2-H bond.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on target regiochemistry.
Objective: Introduction of a thioether motif at C3. Sulfonyl indoles are potent HIV-1 inhibitors and 5-HT6 receptor antagonists.
Mechanism: Iodine-catalyzed electrophilic aromatic substitution. The iodine oxidizes the sulfinate/thiol to a reactive electrophilic species (sulfenyl iodide), which is attacked by the indole C3.
Materials
Substrate: Indole (1.0 equiv)
Reagent: Sodium Sulfinate (R-SO2Na) (1.2 equiv) or Thiol (R-SH).
Catalyst: Molecular Iodine (I2) (10-20 mol%)
Additive: Triphenylphosphine (PPh3) (1.2 equiv) - Required only if using Sodium Sulfinates to reduce the intermediate.
Solvent: Ethanol (EtOH) or DMSO.
Experimental Workflow
Charge: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add Indole (0.5 mmol), Sodium Sulfinate (0.6 mmol), I2 (0.1 mmol, 25 mg), and PPh3 (0.6 mmol, 157 mg).
Solvate: Add Ethanol (2.0 mL). The reaction is generally insensitive to moisture; anhydrous solvents are not strictly required.
React: Heat the mixture to 80 °C (reflux) in an oil bath.
Visual Check: The reaction mixture typically transitions from a dark iodine color to a lighter orange/yellow as the iodine cycles.
Monitor: Check TLC after 2 hours.
Diagnostic: The C3-substituted product is usually less polar than the starting indole due to the loss of the N-H/C3-H hydrogen bonding network (if N is substituted) or steric bulk.
Workup: Cool to room temperature. Quench with saturated aqueous Na2S2O3 (2 mL) to remove residual iodine (color change: yellow to clear). Extract with Ethyl Acetate (3 x 5 mL).
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Why this works: The I2/PPh3 system generates an in-situ electrophilic sulfur species. The indole C3, being highly nucleophilic, attacks this species.[1] The mild conditions prevent polymerization, a common issue with acid-catalyzed Friedel-Crafts reactions.
Objective: Installation of an aryl ring at C2 (Biaryl motif).
Mechanism: Concerted Metallation-Deprotonation (CMD). A Directing Group (DG) on Nitrogen coordinates Pd(II), positioning it to cleave the C2-H bond.
Materials
Substrate: N-Pivaloyl Indole (1.0 equiv). Note: The Pivaloyl (Piv) group acts as a weak directing group and prevents C3 electrophilic attack.
Oxidant/Base: Ag2CO3 (1.0 equiv) or AgOAc. Silver salts act as halide scavengers to regenerate the cationic Pd species.
Additive: Pivalic Acid (PivOH) (30 mol%). Crucial for the CMD mechanism.
Solvent: Toluene or DCE.
Experimental Workflow
Pre-functionalization (If needed): If starting with free indole, protect with Pivaloyl chloride (PivCl, Et3N, DCM, 0°C -> RT) to generate N-Pivaloyl indole.
Charge (Glovebox/Schlenk): In a Schlenk tube, combine N-Pivaloyl Indole (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), and Ag2CO3 (0.2 mmol).
Additive: Add Pivalic Acid (6 mg, 0.06 mmol).
Solvate: Add anhydrous Toluene (2 mL) under Argon flow. Seal the tube.
React: Heat to 110 °C for 16–24 hours.
Visual Check: The formation of a grey/black precipitate (AgI) indicates the reaction is progressing.
Workup: Filter the hot mixture through a pad of Celite to remove silver salts and Pd black. Wash with EtOAc.[2]
Deprotection (Optional): To remove the Piv group, treat the crude product with NaOMe/MeOH at RT for 1 hour.
Mechanistic Pathway (CMD Cycle)
Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The Pivalate ligand acts as an internal base to deprotonate C2.
Data Summary & Troubleshooting
Comparative Metrics
Feature
Protocol A (C3-Sulfenylation)
Protocol B (C2-Arylation)
Selectivity
>95% C3
>90% C2 (with DG)
Atmosphere
Open Air / Ambient
Inert (Argon/N2)
Temp
80 °C
110 °C
Atom Economy
High (Catalytic I2)
Moderate (Stoichiometric Ag)
Key Risk
Over-oxidation (if excess I2)
Catalyst Poisoning (S/N species)
Troubleshooting Guide
Low Yield in Protocol B (C2):
Cause: Moisture in Toluene or "Pd black" precipitation early in the reaction.
Fix: Ensure Toluene is distilled over Na/Benzophenone or dried with molecular sieves. Increase PivOH loading to 50 mol% to stabilize the active Pd species.
Regioselectivity Leakage (C2 vs C3):
Observation: Mixture of isomers in Protocol B.
Fix: The N-Pivaloyl group is likely hydrolyzing or is too small. Switch to a bulkier DG like N-Pyrimidyl or N-Dimethylcarbamoyl to enforce steric hindrance at C3 and better coordination at C2.
Stalled Reaction in Protocol A (C3):
Observation: Starting material remains after 4h.
Fix: Add another portion of I2 (5 mol%). Ensure the Sulfinate salt is finely ground to improve solubility in EtOH.
References
Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles. The Journal of Organic Chemistry, 2019.[3] Link[3]
Iodine–PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates. RSC Advances, 2015. Link
Site-Selective C–H Functionalization of Indoles. Chemical Reviews, 2021.[4] Link
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 2021.[5] Link
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry, 2024. Link
Application Note: Ethyl 1-benzyl-1H-indole-2-carboxylate as a Privileged Scaffold in Drug Design
[1] Executive Summary Ethyl 1-benzyl-1H-indole-2-carboxylate (CAS: N/A for specific ester, related Acid CAS: 17017-71-9) represents a critical synthetic node in the development of indole-based therapeutics. While often c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate (CAS: N/A for specific ester, related Acid CAS: 17017-71-9) represents a critical synthetic node in the development of indole-based therapeutics. While often categorized as a synthetic intermediate, this molecule serves as a strategic "prodrug-like" precursor and a lipophilic scaffold that grants access to three major pharmacological classes: HIV-1 Integrase Inhibitors , Bcl-2 Antagonists (Anticancer) , and Cannabinoid Receptor (CB1/CB2) Modulators .
This guide details the technical application of this compound, moving beyond simple synthesis to explore its role in Structure-Activity Relationship (SAR) optimization. We provide validated protocols for its synthesis, hydrolysis, and application in biological assays, emphasizing the mechanistic role of the N-benzyl moiety in enhancing hydrophobic binding affinity.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Ethyl 1-benzyl-1H-indole-2-carboxylate
Molecular Formula
C₁₈H₁₇NO₂
Molecular Weight
279.33 g/mol
Physical State
White to off-white solid
Melting Point
52–53 °C (Ester); 190–191 °C (Hydrolyzed Acid)
Solubility
Soluble in DMSO, Acetone, DCM, Ethyl Acetate; Insoluble in Water
Key Structural Feature
Indole core with N-benzyl group (lipophilic anchor) and C2-ester (electrophilic handle)
Pharmacological Applications[5][6][7]
HIV-1 Integrase Inhibition (Strand Transfer Inhibitors)
The N-benzyl indole scaffold is a validated pharmacophore for inhibiting HIV-1 Integrase (IN). The ethyl ester serves as the precursor to
-diketo acid (DKA) derivatives.
Mechanism: The N-benzyl group occupies a specific hydrophobic pocket adjacent to the active site of the IN enzyme, while the C2-derived diketo acid chelates the essential Mg²⁺ cofactors required for viral DNA integration.
SAR Insight: Substituents on the benzyl ring (e.g., 4-Fluoro) significantly modulate potency. The ester form allows for cellular permeation before intracellular hydrolysis or metabolic conversion.
Anticancer Activity (Bcl-2 Inhibition)
Derivatives synthesized from this ester have shown sub-micromolar IC₅₀ values against breast (MCF-7) and lung (A549) cancer cell lines.[1]
Mechanism: The compound acts as a BH3-mimetic, binding to the hydrophobic groove of the anti-apoptotic protein Bcl-2. This inhibition releases pro-apoptotic factors (Bax/Bak), triggering the mitochondrial apoptotic pathway.
Role of the Ester: In phenotypic screening, the ethyl ester often exhibits superior cellular uptake compared to the free acid due to the masking of the polar carboxylate, acting effectively as a prodrug.
Cannabinoid Receptor Modulation (CB1/CB2)
Hydrolysis of the ester followed by amidation yields Indole-2-carboxamides , a class of allosteric modulators for CB1 receptors.
Application: These derivatives (analogous to ORG27569) do not bind to the orthosteric site but induce conformational changes that alter the signaling bias (e.g., favoring ERK1/2 phosphorylation over G-protein coupling).
Experimental Protocols
Protocol A: High-Yield Synthesis (N-Benzylation)
Rationale: This protocol uses phase-transfer catalysis principles to ensure complete N-alkylation without C3-alkylation side products.
Materials:
Ethyl indole-2-carboxylate (1.0 eq)
Benzyl bromide (1.2 eq)
Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)
Solvent: Acetone (for KOH) or DMF (for Cs₂CO₃)
Step-by-Step:
Dissolution: Dissolve 1.9 g (10 mmol) of ethyl indole-2-carboxylate in 50 mL of dry acetone.
Base Addition: Add 1.68 g (30 mmol, 3 eq) of crushed KOH pellets. Stir at room temperature for 15 minutes to deprotonate the indole nitrogen (color change often observed).
Alkylation: Dropwise add 1.4 mL (12 mmol) of benzyl bromide.
Reaction: Stir vigorously at 20–25 °C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product (Rf ~0.[2][3]6) will appear less polar than the starting material.
Work-up: Filter off the inorganic salts. Evaporate the acetone under reduced pressure.
Purification: The residue is often pure enough. If necessary, recrystallize from ethanol or perform flash chromatography.
Expected Yield: 90–95%
Validation: ¹H NMR (DMSO-d₆) should show a singlet at δ ~5.89 ppm (N-CH₂-Ph).
Protocol B: Hydrolysis to the Active Acid Scaffold
Rationale: Many drug design campaigns require the free carboxylic acid (1-benzyl-1H-indole-2-carboxylic acid) for subsequent coupling (e.g., amide formation).
Step-by-Step:
Suspension: Suspend the ester from Protocol A in Ethanol (10 mL/g).
Saponification: Add 2M NaOH (3.0 eq).
Reflux: Heat to reflux (80 °C) for 1–2 hours. The solution should become clear.
Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.
Isolation: The acid will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo.
This diagram illustrates the central role of the ethyl ester in accessing diverse pharmacological classes.
Caption: Divergent synthesis pathways starting from Ethyl 1-benzyl-1H-indole-2-carboxylate to access antiviral, cannabinoid, and anticancer therapeutics.
Mechanistic explanation of why the N-benzyl group is critical for bioactivity.
Caption: SAR map highlighting the functional roles of the N-benzyl and C2-ester moieties in drug-target interactions.
References
Synthesis & Characterization: Boraei, A. T. A., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.
HIV-1 Integrase Inhibition: Sechi, M., et al. (2004).[3] "Design and Synthesis of Novel Indole
-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, 47(21), 5298–5310.
Anticancer (Bcl-2) Activity: Al-Tel, T. H., et al. (2023).[1] "Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors." International Journal of Molecular Sciences, 24(19), 14656.
Cannabinoid Receptor Modulation: Ahn, K. H., et al. (2009). "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)."[5] Journal of Medicinal Chemistry, 52(18), 5753–5756.
Crystallographic Data: Parkin, S., et al. (2012). "Ethyl 1H-indole-2-carboxylate."[2][6][7][8][9] Acta Crystallographica Section E, 68(Pt 6), o1678.
Indole esters represent a critical structural motif in pharmaceutical design and forensic toxicology. From endogenous metabolites like indole-3-acetic acid esters to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin derivatives , and the proliferation of synthetic cannabinoid receptor agonists (SCRAs) (e.g., PB-22, BB-22), the ability to accurately characterize these compounds is paramount.
This guide provides a comprehensive technical workflow for the mass spectrometry (MS) analysis of indole esters. Unlike generic protocols, this document focuses on the specific mechanistic behaviors of the indole-ester linkage under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing a self-validating framework for method development.
Mechanistic MS Theory: Fragmentation of Indole Esters
Understanding the gas-phase chemistry of indole esters is the foundation of robust method design. The fragmentation pattern is dictated by the stability of the indole core and the lability of the ester bond.
Ionization and Primary Cleavage
In positive mode ESI (
), indole esters typically undergo fragmentation via two competing pathways:
Acylium Ion Formation (
-Cleavage): The most diagnostic pathway. The ester bond cleaves to retain the positive charge on the carbonyl carbon attached to the indole ring (acylium ion), accompanied by the loss of the alkoxy/aryloxy group.
McLafferty Rearrangement: Observed in alkyl esters (ethyl, propyl) where a
-hydrogen is available. This results in the loss of a neutral alkene and the formation of the carboxylic acid cation.
Diagnostic Pathway Diagram
The following diagram illustrates the fragmentation logic for a generic Indole-3-Carboxylic Acid Ester.
Figure 1: Diagnostic fragmentation pathways of Indole-3-Carboxylic Acid Esters under ESI-CID conditions.
Experimental Protocol: Sample Preparation
Objective: Isolate lipophilic indole esters from complex biological matrices (Plasma/Tissue) while minimizing hydrolysis of the ester bond by plasma esterases.
Critical Causality: Esterase Inhibition
Indole esters are susceptible to rapid hydrolysis by plasma esterases (e.g., butyrylcholinesterase).
Requirement: All collection tubes must contain an esterase inhibitor (e.g., NaF/KOx or Phenylmethylsulfonyl fluoride - PMSF).
Temperature Control: All processing must occur at 4°C.
Workflow: Supported Liquid Extraction (SLE)
SLE is superior to Protein Precipitation (PPT) for indole esters as it removes phospholipids that cause ion suppression in ESI.
Materials:
96-well SLE+ Plate (diatomaceous earth).
Elution Solvent: Methyl tert-butyl ether (MTBE) (High solubility for indoles).
Platform: Triple Quadrupole (QqQ) or Q-TOF.
Ionization: ESI Positive Mode.
Chromatographic Conditions
Separating indole isomers (e.g., 3-ester vs. 2-ester) requires specific stationary phases. A standard C18 is often insufficient for structural isomers.
Column: Biphenyl or PFP (Pentafluorophenyl). These phases interact with the
-electrons of the indole ring, providing superior selectivity over C18.
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Note: Methanol can cause transesterification if the source is too hot or pH is uncontrolled; ACN is safer for esters.
Retention Time: On a Biphenyl column, the 2-substituted indole typically elutes after the 3-substituted isomer due to the lack of hydrogen bonding hindrance at the N1 position, allowing stronger
interaction with the stationary phase.
Fragmentation Ratio:
3-isomer: Dominant fragment is
(Acylium).
2-isomer: Often shows a higher abundance of the ring-cleavage ions (
89) relative to the acylium ion due to the stability of the 2-position cation.
Troubleshooting & Quality Control
Matrix Effects
Indole esters are hydrophobic and elute late, often co-eluting with phospholipids.
Diagnosis: Post-column infusion of the analyte while injecting a blank plasma extract. Look for signal dips.
Correction: If suppression >20%, switch from PPT to SLE or SPE (Oasis HLB).
In-Source Fragmentation
Esters are thermally labile.
Symptom: Observation of the hydrolysis product (acid form) in the Q1 scan of the ester standard.
Fix: Lower the Desolvation Temperature (e.g., from 500°C to 350°C) and reduce Cone Voltage.
References
El Kihel, A., et al. (2016). "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[2] Link
Kusano, M., et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Molecules, 27(15), 4886. Link
BenchChem. (2025). "Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and Derivatives." Application Note. Link
Cannaert, A., et al. (2013). "Detection and activity profiling of synthetic cannabinoids." Forensic Toxicology, 31, 273-282. Link
Waters Corporation. (2021). "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS." Application Note. Link
High-Yield Synthesis of 1-Benzyl-1H-Indole Derivatives
Executive Summary The N-benzylation of indole is a cornerstone transformation in medicinal chemistry, critical for modulating the lipophilicity and metabolic stability of indole-based pharmacophores (e.g., kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-benzylation of indole is a cornerstone transformation in medicinal chemistry, critical for modulating the lipophilicity and metabolic stability of indole-based pharmacophores (e.g., kinase inhibitors, anti-inflammatory agents). While theoretically simple, the reaction is complicated by the ambident nucleophilicity of the indolyl anion, which can lead to competing C3-alkylation.
This guide details two industry-standard protocols optimized for high-yield (>90%) and regioselective N1-benzylation :
Method A (Nucleophilic Substitution): The "Gold Standard" using NaH in polar aprotic media.
Method B (Phase Transfer Catalysis): A scalable, "green" approach using KOH/Toluene and quaternary ammonium salts.
The indole heterocycle possesses a pKa of approximately 16.9 (in DMSO). Deprotonation yields an ambident indolyl anion that can react at either the Nitrogen (N1) or Carbon (C3) position.
N1-Attack (Kinetic Control): Favored by "hard" electrophiles (e.g., benzyl halides) and conditions that maximize the ionic character of the N-Metal bond. Polar aprotic solvents (DMF, DMSO) solvate the metal cation (Na⁺, K⁺), leaving a "naked," highly reactive nitrogen anion.
C3-Attack (Thermodynamic Control): Favored by "soft" electrophiles, Lewis acid catalysis, or protic solvents that hydrogen-bond to the nitrogen, hindering its nucleophilicity.
Pathway Visualization
The following diagram illustrates the bifurcation between the desired N-alkylation and the competing C-alkylation pathways.
Figure 1: Mechanistic divergence in indole alkylation. Path A is maximized by high dielectric constant solvents and ionic dissociation.
Protocol A: Irreversible Deprotonation (NaH/DMF)
Best For: Small-to-medium scale (mg to g), difficult substrates, and electron-deficient indoles.
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).
Electrophile: Benzyl Bromide (BnBr) (1.2 equiv).
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA).
Safety: NaH releases flammable H₂ gas. DMF can decompose violently with NaH at high temperatures (>50°C).
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Base Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with dry hexane to remove mineral oil if high purity is required. Decant hexane carefully.
Solvation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to indole). Cool to 0°C in an ice bath.
Deprotonation: Dissolve the indole in a minimal amount of DMF. Add dropwise to the NaH suspension.
Observation: Vigorous bubbling (H₂) will occur. Solution often turns yellow/orange.
Time: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete anion formation.
Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise via syringe.
Mixture Assembly: In a flask, combine Indole (1.0 equiv), Toluene (0.5 M), and the Phase Transfer Catalyst (5-10 mol%).
Base Addition: Add the 50% aq. KOH solution.
Electrophile Addition: Add Benzyl Bromide (1.2 equiv) in one portion.
Agitation: Stir vigorously (high RPM is critical for PTC). Heat to 60–90°C.
Mechanism:[3][4][5][6] The catalyst shuttles the hydroxide/indolyl anion across the organic-aqueous interface.
Monitoring: Monitor by TLC. Reaction times may be longer than Method A (4–12 hours).
Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over MgSO₄.
Advantage:[3][4][5][7] No DMF removal required. Toluene can be evaporated easily.
Comparative Workflow Visualization
Figure 2: Operational comparison. Protocol B offers a simplified workup suitable for scale-up.
Critical Parameter Optimization
The following table summarizes how to troubleshoot or optimize the reaction based on specific constraints.
Parameter
Recommendation
Rationale
Solvent
DMF/DMSO (Method A)
High dielectric constant promotes dissociation of the N-Metal bond, favoring N-alkylation.
Toluene (Method B)
Non-polar solvent requires a catalyst (PTC) but allows for easier solvent removal and recycling.
Base
NaH
Irreversible, clean deprotonation. Essential for weak nucleophiles.
KOH/NaOH
Cheaper, easier to handle. Works best with PTC or in DMSO (Heaney-Ley method).
Cs₂CO₃
Use for sensitive substrates where strong bases cause decomposition. Requires longer times.
Temperature
0°C to RT
Standard for alkyl halides.
Reflux
Only required for unreactive chlorides or sterically hindered indoles.
Catalyst
TBAI / BTMAC
Essential for biphasic mixtures.[3] TBAI (Iodide) is often superior due to the "halide exchange" effect (Finkelstein-like).
References
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole.[1][2][4][8] Organic Syntheses, 54, 58. Link
The classic "Superbase" protocol using KOH in DMSO.
Rubottom, G. M., & Chabala, J. C. (1974). N-Alkylation of Indole and its Derivatives. Organic Syntheses, 54, 60.
Foundational text on nucleophilic substitution in indoles.
Maji, M., et al. (2022).[5] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. Link
Modern "green" approach using iridium c
BenchChem Application Notes. (2025). Benzyltrimethylammonium Chloride-Catalyzed Alkylation of Indoles. Link
Industrial protocols for Phase Transfer C
Urben, P. G. (2007). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
Safety reference regarding the NaH/DMF thermal runaway risks.
Welcome to the technical support hub for Ethyl 1-benzyl-1H-indole-2-carboxylate .
If you are accessing this guide, you are likely facing difficulties isolating this specific intermediate. While the indole core is robust, the combination of the C2-ester and the N-benzyl group creates a specific set of physicochemical challenges:
Low Melting Point (~52–56 °C): This is the primary culprit for "oiling out" during crystallization.
Lipophilicity: The benzyl group drastically increases non-polar character, often causing co-elution with benzyl bromide residues during chromatography.
Hydrolysis Risk: The C2-ester is electronically activated and prone to saponification if the alkylation base is too strong or wet.
This guide moves beyond standard protocols to address why your purification might be failing and how to fix it.
Module 1: Reaction Diagnostics (The "Pre-Purification" Check)
Before you pour a column, you must diagnose the crude mixture. The profile of your crude determines your purification strategy.
The Impurity Landscape
The following diagram illustrates the reaction pathways and potential byproducts generated during the standard N-alkylation (using Base/BnBr).
Figure 1: Reaction pathway showing the transformation of the NH-indole to the N-Benzyl product and the critical hydrolysis side-reaction caused by wet or aggressive basic conditions.
Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)
User Complaint: "I cooled my ethanol solution, but instead of crystals, a yellow oil separated at the bottom."
Root Cause: The melting point of the product (52–56 °C) is lower than the boiling point of common recrystallization solvents (Ethanol: 78 °C). If you dissolve the compound at reflux and cool it, the product precipitates as a liquid (oil) before it freezes into a crystal.
Protocol: The "Low-Temperature" Recrystallization
Do NOT heat to reflux if you can avoid it. Use this modified procedure:
Solvent Choice: Ethanol (95%) or Methanol are standard.
Dissolution: Dissolve the crude solid in the minimum amount of solvent at 40–45 °C (warm, not boiling).
Seeding: If you have a seed crystal, add it when the solution reaches 35 °C.
Slow Cooling:
Wrap the flask in a towel (insulation) to slow the cooling rate.
Allow to reach room temperature undisturbed.
Crucial: Only move to an ice bath (0 °C) after distinct crystals have formed. Plunging an oil into ice will just freeze the oil into an amorphous glass, trapping impurities.
FAQ: What if it still oils out?
Remedy: Reheat to dissolve the oil. Add a drop of water (antisolvent) until just turbid, then add a drop of ethanol to clear it. Scratch the glass surface with a spatula to induce nucleation.
Module 3: Chromatographic Separation
User Complaint: "My product is co-eluting with the benzyl bromide, or I can't separate it from the starting material."
Analysis:
Starting Material (Ethyl indole-2-carboxylate): Contains a free N-H.[1][2][3][4][5] It is capable of hydrogen bonding, making it significantly more polar (Lower Rf).
Product (N-Benzyl): The N-H is capped with a lipophilic benzyl group. It is much less polar (Higher Rf).
Benzyl Bromide: Very non-polar (Highest Rf), UV active.
Data Table: Rf Values & Separation Parameters
Stationary Phase: Silica Gel 60
Compound
Rf (10% EtOAc/Hexane)
Rf (20% EtOAc/Hexane)
UV Characteristics
Benzyl Bromide
~0.80
~0.90
Weak/Medium
Product (N-Benzyl)
0.61
0.75
Strong (Indole + Benzyl)
Starting Material (NH)
0.30
0.45
Strong (Indole)
Hydrolysis Acid
0.05 (Streaks)
0.10 (Streaks)
Strong
Troubleshooting Guide
Separating Excess Benzyl Bromide:
Since the Product Rf (0.[3][6]61) is high, a standard gradient (0% -> 20% EtOAc) often elutes the product too fast, merging it with the Benzyl Bromide front.
Fix: Start with 100% Hexanes (or Heptane) for 2-3 column volumes to flush the Benzyl Bromide. Then step to 5% EtOAc.
The "Invisible" Impurity:
Benzyl bromide can be visualized with KMnO4 stain (oxidizes to benzoic acid). The indole product is best seen under UV (254 nm) or with Vanillin stain (turns distinct pink/purple).
Module 4: Spectroscopic Verification
User Complaint: "I isolated a white solid, but the melting point is 190 °C. What did I make?"
Diagnosis: You isolated the Carboxylic Acid (Hydrolysis Impurity), not the ester. This happens if you used aqueous KOH/NaOH and heated too long. The ester hydrolyzed.[2][7]
NMR Interpretation Checklist (1H NMR, DMSO-d6 or CDCl3)
Use this checklist to confirm you have the correct Ester product.
Feature
Chemical Shift ()
Multiplicity
Diagnostic Value
N-CH2 (Benzyl)
~5.89 ppm
Singlet (2H)
Primary Proof of N-Alkylation. If this is a doublet or complex, check for C-alkylation.
Ester -OCH2-
~4.27 ppm
Quartet (2H)
Confirms the Ester is intact. If missing, you have the Acid.
If you see a broad singlet >10 ppm, reaction is incomplete.
Module 5: Workflow Visualization
Use this decision tree to determine your purification path based on the physical state of your crude material.
Figure 2: Purification logic flow. Note the specific handling for "Oils" to prevent yield loss.
References
Boraei, A. T. A., et al. (2016).[2] "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.
Key Insight: Provides the specific MP (52–53 °C)
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Key Insight: General protocols for recrystallizing low-melting ethyl esters and preventing oiling out.
Vertex AI Search Grounding. (2025). "Synthesis and NMR data of ethyl 1-benzyl-1H-indole-2-carboxylate."
Key Insight: Verification of spectroscopic shifts (N-CH2 at 5.89 ppm) and hydrolysis side-products.
Optimizing reaction conditions for N-alkylation of indoles
Technical Support Center: Optimizing N-Alkylation of Indoles Executive Summary The N-alkylation of indoles is a deceptive transformation. While theoretically simple, it is governed by a subtle competition between the nit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing N-Alkylation of Indoles
Executive Summary
The N-alkylation of indoles is a deceptive transformation. While theoretically simple, it is governed by a subtle competition between the nitrogen (pKa ~16-17) and the C3-carbon (soft nucleophile). Successful N-alkylation requires manipulating the Hard-Soft Acid-Base (HSAB) parameters of the reaction medium to favor the harder N-nucleophile over the softer C3-site.
This guide moves beyond textbook recipes to provide a logic-driven troubleshooting framework. It is designed to help you select the right conditions for your specific substrate and rescue failing reactions.
Part 1: Decision Matrix for Condition Selection
Before starting, select your method based on substrate tolerance and electrophile reactivity.
Caption: Decision tree for selecting N-alkylation conditions based on substrate stability and reaction scale.
Part 2: Standard Operating Protocols (SOPs)
Method A: The "Gold Standard" (NaH / DMF)
Best for: Unreactive alkyl halides, robust substrates, and maximizing N-selectivity.
Mechanism: Sodium hydride (NaH) irreversibly deprotonates the indole (pKa ~16) to form a sodium indolyl anion. In polar aprotic solvents like DMF, the cation is well-solvated, leaving a "naked," hard nitrogen anion that reacts rapidly with the electrophile.
Protocol:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF (0.1 M concentration relative to indole). Cool to 0°C.[1]
Addition: Add indole (1.0 equiv) solution in DMF dropwise. Stir at 0°C for 30 min, then warm to RT for 30 min. Observation: Gas evolution (
) must cease.
Alkylation: Cool back to 0°C. Add alkyl halide (1.2–1.5 equiv) dropwise.
Reaction: Allow to warm to RT. Monitor by TLC (typically 1–4 hours).[1]
Best for: Base-sensitive functional groups (esters, nitriles) and preventing elimination side reactions.
Mechanism: Cesium carbonate has higher solubility in organic solvents than potassium salts.[2] The "Cesium Effect" involves the formation of a loose ion pair due to the large ionic radius of
, which enhances the nucleophilicity of the indole nitrogen without requiring the harsh basicity of hydride anions [1][2].
Protocol:
Dissolve indole (1.0 equiv) in Acetonitrile (MeCN).
Note: If reaction is sluggish, add TBAI (tetrabutylammonium iodide, 10 mol%) as a catalyst (Finkelstein reaction in situ).
Part 3: Troubleshooting & FAQs
Q1: Why am I observing C3-alkylation instead of N-alkylation?
Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.
The Science: The indole anion is an ambident nucleophile. The Nitrogen is the "hard" center (high charge density), and C3 is the "soft" center (HOMO coefficient magnitude).
The Fix:
Solvent: Switch to Polar Aprotic solvents (DMF, DMSO, NMP). These solvents solvate the metal cation (
, ), leaving the N-anion "naked" and hard. Non-polar solvents (THF, Toluene) favor tight ion pairs, which block the N-site and encourage C-alkylation [3].
Counter-ion: Use Lithium or Sodium bases (LiH, NaH). Larger cations (like
in Grignards) coordinate tightly to the nitrogen, blocking it and directing alkylation to C3.
Q2: My yield is low (<50%), and starting material remains. What now?
Diagnosis: Incomplete deprotonation or electrophile deactivation.
Check 1 (Base): If using carbonates (
, ), the base might be too weak for your specific indole derivative (especially if electron-rich). Solution: Switch to NaH or KOH/DMSO.
Check 2 (Electrophile): Alkyl chlorides are often too unreactive. Solution: Add KI or TBAI (10-20 mol%) to generate the more reactive alkyl iodide in situ.
Check 3 (Water): NaH is moisture sensitive. If the DMF is "wet," NaH is quenched, producing NaOH, which is far less effective in this matrix. Solution: Use fresh anhydrous DMF or add molecular sieves.
Q3: Can I avoid toxic Methyl Iodide (MeI) for methylation?
Why DABCO? DABCO acts as a nucleophilic catalyst, activating DMC.[4] Interestingly, using DBU instead of DABCO often leads to mixtures of N-methylation and N-methoxycarbonylation (acylation). DABCO is highly selective for methylation [4][5].
Q4: The reaction turns into a black tar. What happened?
Diagnosis: Polymerization or decomposition of the indole.
Cause: Indoles are acid-sensitive and can polymerize (dimerize) in the presence of protons or Lewis acids. Conversely, extremely strong bases at high temps can degrade electron-deficient indoles.
Solution:
Ensure the alkyl halide does not contain free acid (filter through basic alumina if aged).
Switch to Phase Transfer Catalysis (PTC) : 50% NaOH (aq) / Toluene / TBAB. The indole remains in the organic phase and only contacts the base at the interface, reducing degradation [6].
Part 4: Mechanistic Visualization
Understanding the ion-pairing equilibrium is critical for controlling regioselectivity.
Caption: Effect of solvent polarity on ion pairing and regioselectivity (N vs C3).
Part 5: Data Summary Table
Variable
Condition A (Standard)
Condition B (Mild/Green)
Condition C (PTC)
Base
NaH (60%)
or
KOH or NaOH (aq)
Solvent
DMF, THF (dry)
MeCN, Acetone
Toluene/Water
Catalyst
None
TBAI (optional)
TBAB or TEBA
Temp
0°C to RT
Reflux (80°C)
RT to 60°C
N/C Selectivity
Very High (N)
High (N)
Moderate to High
Moisture Tol.
Low (Strictly Anhydrous)
Moderate
High (Biphasic)
Key Risk
gas, moisture sensitivity
Slower reaction rate
Emulsion formation
References
Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate.
[Link]
Technical Support Center: Purification of Ethyl 1-benzyl-1H-indole-2-carboxylate
Case ID: IND-BNZ-PUR-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Molecule Profile User Context: You are synthesizing Ethyl 1-benzyl-1H-indo...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-BNZ-PUR-001
Status: Active Support
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Molecule Profile
User Context: You are synthesizing Ethyl 1-benzyl-1H-indole-2-carboxylate (typically via N-alkylation of ethyl indole-2-carboxylate with benzyl bromide). You are encountering purity issues such as persistent oils, lachrymatory residues (benzyl bromide), or difficulty separating the product from the starting material.
Molecule Vital Statistics:
Property
Value
Critical Note
State
Solid (Crystalline)
Often oils out if impure.
Melting Point
52–53 °C [1, 2]
Low MP Warning: Do not overheat during recrystallization; it will melt into an oil rather than dissolve.
Lipophilicity
High
Very soluble in DCM, EtOAc; insoluble in water.
| Stability | Moderate | Ester group susceptible to hydrolysis (saponification) if exposed to strong base/heat. |
Triage: What is your primary issue?
Issue A: "My product is a sticky oil/gum, not a solid."
Diagnosis: This is likely due to "Oiling Out" caused by trace solvent retention or impurities lowering the melting point. The low MP (52°C) makes this compound prone to this.
Immediate Action:
Seed it: If you have any solid crystal, add a speck to the oil.
Solvent Switch: Use Methanol (MeOH) or Ethanol (EtOH) . The literature confirms high-quality crystals from slow evaporation of methanol [1].
Scratch: Use a glass rod to scratch the side of the flask vigorously at 0°C.
Issue B: "The product smells pungent/causes eye irritation."
Diagnosis: Residual Benzyl Bromide . This is a lachrymator and is difficult to remove via rotovap due to its high boiling point (198°C).
Immediate Action: Do not rely on vacuum drying alone.[1] Use the Chemical Scavenging Protocol (See Section 3).
Issue C: "I cannot separate the product from the starting indole."
Diagnosis: Poor chromatography conditions.
Insight: The N-benzyl product is less polar than the N-H starting material (Ethyl indole-2-carboxylate).
Starting Material Rf: ~0.30 (Hexane:EtOAc 9:1) [2]
Technical Protocols
Protocol 1: Chemical Scavenging of Excess Benzyl Bromide
Use this if chromatography is insufficient or if you want to avoid a column.
The Logic: Benzyl bromide is an electrophile. By adding a sacrificial nucleophile (an amine) that forms a water-soluble salt, you can wash the impurity away with water.
Step-by-Step:
Dissolve your crude reaction mixture in Ethyl Acetate .
Add 1.5 equivalents (relative to the estimated excess benzyl bromide) of Triethylamine (TEA) or Morpholine .
Wash organic layer with Water (removes the ammonium salt).
Wash with 1M HCl (removes excess TEA/Morpholine).
Wash with Saturated NaHCO₃ (neutralizes acid traces).
Wash with Brine , dry over Na₂SO₄, and concentrate.
Protocol 2: Low-Temperature Recrystallization
Recommended for final polishing of the solid.
The Logic: Because the melting point is ~52°C, standard "boiling solvent" recrystallization often leads to the compound melting before it dissolves, forming a biphasic oil system.
Step-by-Step:
Place the crude solid in an Erlenmeyer flask.
Add Methanol (approx. 5 mL per gram).
Heat gently to 40–45°C (Do not exceed 50°C). Swirl until dissolved.
If undissolved solids remain, filter hot.
Allow the solution to cool to room temperature slowly (cover flask with a tissue).
Once room temp is reached, move to a 4°C fridge (not freezer initially) for 12 hours.
Collect white needles via vacuum filtration. Wash with cold (-20°C) Methanol.
Visualization & Workflows
Workflow A: Purification Logic Tree
This diagram guides your decision-making process based on the physical state of your crude material.
Caption: Decision matrix for purifying Ethyl 1-benzyl-1H-indole-2-carboxylate based on crude state.
Workflow B: Impurity Identification (TLC Map)
Understanding where your spots lie is critical. The N-benzylation reduces the polarity significantly compared to the free N-H indole.
Caption: Relative Rf values. Note the large separation between Product and Starting Material (SM).
Frequently Asked Questions (Troubleshooting)
Q1: I see a new spot at the baseline that wasn't there before. What is it?A: This is likely 1-benzyl-1H-indole-2-carboxylic acid .[2][7]
Cause: Hydrolysis of the ethyl ester. This happens if you used a strong base (NaOH/KOH) and heated the reaction, or if the workup was too basic for too long.
Fix: You can remove this easily by washing your organic layer with saturated NaHCO₃ . The acid will deprotonate and move to the aqueous layer; the ester will stay in the organic layer.
Q2: Why is my product turning pink/red on the bench?A: Indoles are electron-rich and prone to oxidative oligomerization.
Fix: Store the purified solid in the dark, preferably under nitrogen/argon in a fridge. If it is already pink, a quick filtration through a short pad of silica gel (eluting with DCM) usually removes the colored oxides.
Q3: Can I use Hexane/Ethyl Acetate for recrystallization?A: Yes, but be careful.
Risk:[1][4][5][8][9] Because the product is very soluble in EtOAc and the melting point is low, adding too much EtOAc prevents crystallization.
Recommendation: Use the "Solvent Layering" technique. Dissolve in minimal DCM or EtOAc, then gently layer Hexane on top (Ratio 1:4). Let it sit undisturbed.
References
Crystal Structure & Synthesis: Al-Faiyz, Y. S., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 332.
Verifies melting point (52-53°C)
Crystallographic Data: Butcher, R. J., et al. (2018). "Ethyl 1H-indole-2-carboxylate."[2][7][10][11][12] IUCrData, 3(5), x180665.
Provides structural context for the starting material and recrystalliz
General Purification of Benzyl Halides: "Removal of excess benzyl bromide." ResearchGate Community Threads.
Technical Support Center: Stability Optimization for Ethyl 1-benzyl-1H-indole-2-carboxylate
CAS No: 14309-32-1 Molecular Formula: C₁₈H₁₇NO₂ Support Tier: Senior Application Scientist Level Core Stability Mechanics: The "Why" Behind the Degradation To stabilize Ethyl 1-benzyl-1H-indole-2-carboxylate, one must un...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 14309-32-1
Molecular Formula: C₁₈H₁₇NO₂
Support Tier: Senior Application Scientist Level
Core Stability Mechanics: The "Why" Behind the Degradation
To stabilize Ethyl 1-benzyl-1H-indole-2-carboxylate, one must understand its molecular vulnerabilities. This compound is not inert; it is a chemical system in equilibrium with its environment.
A. The Hydrolytic Weak Point (C2-Ester)
The ethyl ester at the C2 position is the primary site of failure. While the indole ring is electron-rich, the carbonyl carbon of the ester is electrophilic.
Mechanism: In the presence of moisture and trace acid/base catalysts, water attacks the carbonyl carbon.
Result: Cleavage of the ethyl group, resulting in 1-benzyl-1H-indole-2-carboxylic acid and ethanol. This reaction is often autocatalytic if the resulting acid is not neutralized.
Impact: The carboxylic acid impurity alters solubility profiles and can interfere with subsequent coupling reactions (e.g., amidation).
B. The Oxidative Liability (C3-Reactivity)
Although the electron-withdrawing ester group at C2 stabilizes the indole ring more than in unsubstituted indole, the C3 position remains susceptible to electrophilic attack and oxidation.
Mechanism: Radical formation at C3 (often photo-initiated) leads to the formation of indoxyl intermediates or oxidative dimerization.
Visual Indicator: This is responsible for the "yellowing" or "browning" of the white crystalline solid over time.
C. Transesterification Risks
In alcoholic solvents (e.g., Methanol) under basic conditions, the ethyl group can be swapped for a methyl group, creating a hidden impurity (Methyl 1-benzyl-1H-indole-2-carboxylate) that is difficult to separate via standard chromatography due to similar polarity.
Visualizing Degradation Pathways
The following diagram maps the degradation logic to help you identify risks in your workflow.
Figure 1: Primary degradation pathways. Blue represents the target; Red/Yellow indicates critical failure modes.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by researchers handling CAS 14309-32-1.
Scenario A: Appearance Change
Q: "My white crystalline powder has turned pale yellow after 3 months of storage. Is it still usable?"
Diagnosis: This is classic C3-oxidation or photo-oxidation. Indoles act as "sponges" for singlet oxygen when exposed to light.
The Fix:
Check Purity: Run a TLC (Thin Layer Chromatography) in 10% EtOAc/Hexane. If the yellow component stays at the baseline or moves very differently, it is a degradation product.
Purification: If the impurity is <5%, recrystallize from Ethanol/Water or Hexane/EtOAc . The oxidized products are usually more polar and will remain in the mother liquor.
Prevention: Store in amber glass vials under Argon.
Scenario B: Yield Loss in Reaction
Q: "I used the compound in a coupling reaction, but the yield was 20% lower than expected, and I see a new polar spot on TLC."
Diagnosis:Hydrolysis occurred before or during the reaction. If you stored the compound in a fridge without a desiccator, condensation likely introduced water.
The Fix:
Dry the Reagent: Dissolve in DCM, dry over anhydrous MgSO₄, filter, and rotary evaporate.
Solvent Check: Ensure your reaction solvent (e.g., DMF, THF) is anhydrous. The ester bond is labile if trace hydroxide is generated.
Scenario C: NMR Anomalies
Q: "The proton NMR shows a singlet at 3.8 ppm that shouldn't be there, and the ethyl quartet is smaller."
Diagnosis:Transesterification . You likely dissolved the compound in Methanol (possibly for transfer or analysis) in the presence of a trace base.
The Fix:
Stop: Do not use Methanol for storage or reactions involving this compound unless intended.
Recovery: You cannot easily revert this. You must hydrolyze the entire batch to the acid and re-esterify with Ethanol if the ethyl ester is strictly required.
Optimized Handling Protocols
To ensure reproducibility, adopt these "Self-Validating" protocols.
Protocol 1: The "Zero-Hydrolysis" Storage Setup
Standard refrigeration is insufficient due to condensation risks.
Container: Use amber borosilicate glass vials with Teflon-lined caps.
Atmosphere: Purge the vial with Nitrogen or Argon gas for 10 seconds before capping.
Desiccation: Place the vial inside a secondary container (jar) containing activated silica gel or Drierite™.
Temperature: Store at -20°C .
Thawing Rule (Critical): Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.
Protocol 2: Purification via Recrystallization
Use this if purity drops below 98%.
Step
Action
Scientific Rationale
1
Dissolve solid in minimal boiling Ethanol (Abs.) .
Ethanol matches the ester group, preventing transesterification.
2
If colored, add activated charcoal (1% w/w) and filter hot.
Relevance: Describes the molecular packing and hydrogen bonding that contributes to solid-state stability.[4]
URL:
Alkylation and Stability of N-Substituted Indoles
Source:Molecules (2016)
Relevance: Specifically discusses the synthesis and purification of Ethyl 1-benzyl-1H-indole-2-carboxylate (Compound 3 in text), confirming melting points and handling.
Biological activity of Ethyl 1-benzyl-1H-indole-2-carboxylate vs other indole derivatives
Introduction: The Indole Scaffold in Modern Drug Discovery The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] This...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] This "privileged" structure is a cornerstone in numerous natural products, alkaloids, and synthetic pharmaceuticals, owing to its ability to interact with a wide array of biological targets.[1][3] Its structural resemblance to endogenous molecules like tryptophan and serotonin allows it to bind reversibly to various enzymes and receptors, providing vast opportunities for drug development.[4] From the anti-inflammatory action of Indomethacin to the anticancer effects of vinca alkaloids, the indole nucleus is a versatile framework for creating novel therapeutics.[4][5]
This guide focuses on a specific subclass: N-benzyl indole derivatives, with a conceptual focus on Ethyl 1-benzyl-1H-indole-2-carboxylate. While specific experimental data for this exact ester is not extensively published, its core structure is representative of a class of compounds demonstrating significant biological activities. We will therefore analyze the known bioactivities of closely related N-benzyl indole-2-carboxamides and other derivatives to provide a comparative framework. This analysis will objectively compare their performance against established indole-based drugs and other derivatives in key therapeutic areas, supported by experimental data from peer-reviewed literature and detailed protocols for reproducing these findings.
Comparative Biological Activities: A Multi-Faceted Profile
The substitution pattern on the indole ring, particularly at the N-1 and C-2 positions, dramatically influences the biological activity. The presence of a benzyl group at the N-1 position is a common feature in many potent bioactive molecules. Here, we compare the anticancer and antimicrobial activities of this structural class.
Many N-benzyl indole derivatives have been investigated for their potent antiproliferative effects against various cancer cell lines.[6] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][7]
Comparative Data:
To contextualize the potential of N-benzyl indole derivatives, we compare the cytotoxic activity of a representative compound from the literature, a substituted-N-benzyl-1H-indole-2-carbohydrazide (a close analogue of our title compound), against a known indole-based tubulin inhibitor and a standard chemotherapeutic agent.
The data indicates that modifications at the C-2 position are critical. Converting the ethyl carboxylate of our conceptual compound into a carbohydrazide, as in Compound 4e, yields a molecule with potent cytotoxicity against breast and lung cancer cells, with an IC50 value of 2 µM.[6] This potency is comparable to that of the established chemotherapeutic drug Doxorubicin.
Furthermore, other indole derivatives, like compound 9p, achieve nanomolar efficacy by specifically targeting tubulin polymerization.[8] This highlights a key structure-activity relationship (SAR): while the core N-benzyl indole scaffold provides a foundation for cytotoxicity, the specific functional groups dictate the precise mechanism and potency. The N-benzyl group often positions the molecule favorably within the target protein's binding pocket, while the C-2/C-3 substituents are responsible for the specific interactions that drive the biological effect.[4]
Indole derivatives are also recognized for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[3][9][10] Their mechanisms often involve the disruption of the bacterial cell membrane, inhibition of biofilm formation, or interference with essential metabolic pathways like dihydrofolate reductase (DHFR).[11][12]
Comparative Data:
Here, we compare the potential antimicrobial activity of N-benzyl indole derivatives against Indomethacin, an indole derivative not typically used for its antimicrobial effects, and a standard antibiotic.
The data clearly distinguishes the structural requirements for antimicrobial versus anti-inflammatory activity within the indole class. While Indomethacin is a potent anti-inflammatory agent, its antimicrobial activity is negligible.[13][14] In contrast, specific N-benzyl indole derivatives, such as compound 4P which features an aminoguanidinium moiety, exhibit potent antibacterial activity against resistant pathogens like Klebsiella pneumoniae, with MIC values as low as 4 µg/mL.[12]
This efficacy is attributed to a multi-target mechanism, including membrane disruption and enzyme inhibition, which is a highly desirable trait for overcoming drug resistance.[11][12] This demonstrates that while the indole core is common, the specific substitutions are engineered to interact with microbial targets rather than the cyclooxygenase enzymes targeted by Indomethacin.
Mechanisms of Action & Signaling Pathways
Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and development.
A significant number of cytotoxic indole derivatives function by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15][16] This interference arrests the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to programmed cell death (apoptosis).[8][15]
The mechanism of classic indole anti-inflammatory drugs like Indomethacin is well-established. It acts as a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[1][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] By blocking this pathway, Indomethacin reduces the production of these inflammatory signals.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the protocols used to generate biological data must be robust and well-validated. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Methodology:
Cell Plating:
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the test compound (e.g., Ethyl 1-benzyl-1H-indole-2-carboxylate) in DMSO.
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).
Incubate for 48-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17]
Solubilization and Absorbance Reading:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability versus the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
DOT Diagram: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
Methodology:
Inoculum Preparation:
From a pure overnight culture of the test bacterium (e.g., S. aureus, E. coli), pick 3-4 colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[19]
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.
Compound Dilution:
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 0.125 to 128 µg/mL.
Ensure each well contains 50 µL of the diluted compound.
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only, no inoculum).
Inoculation and Incubation:
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[20]
MIC Determination:
After incubation, visually inspect the plate for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Conclusion and Future Directions
The N-benzyl indole scaffold is a remarkably versatile and potent platform in drug discovery. While direct experimental data for Ethyl 1-benzyl-1H-indole-2-carboxylate remains limited in public literature, the extensive research on its close analogues provides a strong foundation for its potential biological activities. The evidence strongly suggests that derivatives of this core structure possess significant anticancer activity, often through the inhibition of tubulin polymerization, and potent antimicrobial properties via mechanisms like membrane disruption.
The comparative analysis reveals a clear structure-activity relationship: while the N-benzyl indole core is a potent pharmacophore, the specific substituents at the C-2 and C-3 positions are crucial in directing the compound's activity towards specific biological targets, be it tubulin in cancer cells or the cell membrane of bacteria.
Future research should focus on the direct synthesis and evaluation of Ethyl 1-benzyl-1H-indole-2-carboxylate and its simple derivatives to fill the existing data gap. Investigating its potential as a COX inhibitor for anti-inflammatory applications would also be a logical extension, given its structural similarity to known anti-inflammatory indoles. The development of derivatives that combine multiple mechanisms of action—for instance, dual tubulin and kinase inhibitors—could lead to next-generation therapeutics with enhanced efficacy and the ability to overcome drug resistance.
References
Molecules. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. ARPI. Available at: [Link]
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1563. Available at: [Link]
Weiner, C., & Schmider, A. (2024). Indomethacin. In StatPearls. StatPearls Publishing. Available at: [Link]
Al-Ostath, A., Sharma, R., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(5), 521-546. Available at: [Link]
Al-Warhi, T., Rizk, O., Al-Hujaili, A., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3707. Available at: [Link]
Wikipedia. (2024). Indometacin. Wikipedia. Available at: [Link]
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2015). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 65(3), 257-275. Available at: [Link]
Chen, C., Chen, Y., Lu, Y., & Chen, Y. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 13(2), e03333-24. Available at: [Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 13(1), 74-84. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 5678. Available at: [Link]
Yildiz, I., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 13(5), 1587-1597. Available at: [Link]
Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Journal of Pharmaceutical Research International, 35(15), 1-15. Available at: [Link]
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
Owolabi, B. J., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International, 1(1), 1-8. Available at: [Link]
Olsson, M., et al. (2010). The Nonsteroidal Anti-Inflammatory Drug Indomethacin Induces Heterogeneity in Lipid Membranes: Potential Implication for Its Diverse Biological Action. PLoS ONE, 5(1), e8811. Available at: [Link]
BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. Available at: [Link]
Wang, Y., et al. (2023). Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria. Dalton Transactions, 52(1), 123-132. Available at: [Link]
Al-Warhi, T., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 10(12), 14567-14585. Available at: [Link]
Kim, J., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5432. Available at: [Link]
Singh, S., & Kumar, R. (2021). Indole Derivatives as Anticancer Agents For Breast Cancer Therapy: A Review. ResearchGate. Available at: [Link]
Prabhat, et al. (2026). Indomethacin: A multifaceted therapeutic agent with potential applications. Journal of Advanced Pharmaceutical Technology & Research, 17(1), 1-10. Available at: [Link]
Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(4), 1-10. Available at: [Link]
Al-Warhi, T., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available at: [Link]
What is the mechanism of Indomethacin?. (2024). Patsnap Synapse. Available at: [Link]
Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. International Journal of Molecular Sciences, 23(19), 11295. Available at: [Link]
Al-Suwaidan, I. A., et al. (2018). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. ResearchGate. Available at: [Link]
Pop, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2567. Available at: [Link]
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
Divya, V., et al. (2020). Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 964-969. Available at: [Link]
Yildiz, I., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 18(2), 65-69. Available at: [Link]
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]
Wanger, A., & Johnson, K. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, (203), e66052. Available at: [Link]
Technical Guide: Efficacy Comparison of Ethyl 1-benzyl-1H-indole-2-carboxylate Analogs
Executive Summary Ethyl 1-benzyl-1H-indole-2-carboxylate serves as a critical synthetic scaffold in medicinal chemistry, primarily acting as a precursor to a diverse class of bioactive analogs. While the ethyl ester itse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate serves as a critical synthetic scaffold in medicinal chemistry, primarily acting as a precursor to a diverse class of bioactive analogs. While the ethyl ester itself often exhibits limited direct potency due to steric bulk and lack of ionizable groups required for specific target binding (e.g., metal chelation), its derivatives—specifically free acids, carboxamides, hydrazides, and
-diketo acids —demonstrate high efficacy across viral, oncological, and neurological targets.[1]
This guide objectively compares the efficacy of these analogs, focusing on three primary therapeutic axes: HIV-1 Integrase Inhibition , Antiproliferative Activity (Cancer) , and G-Protein Coupled Receptor (GPR17) Modulation .[1]
Structural Classes & Mechanism of Action
The efficacy of 1-benzyl-1H-indole-2-carboxylate analogs is dictated by the functionalization at the C-2 and C-3 positions and the substitution pattern on the
-benzyl ring.
Functional Classifications[2]
Free Acids (COOH): Essential for targets requiring metal ion chelation (e.g.,
Carboxamides (CONHR): Enhance lipophilicity and hydrogen bonding capability, crucial for kinase inhibition (EGFR/CDK2) and antiparasitic activity.[1]
-Diketo Acids: A bioisostere of the carboxylic acid, providing a distinct chelation motif often associated with higher potency in strand transfer inhibition.
Hydrazides: Linkers that often lead to apoptosis-inducing agents in cancer cell lines.
The following diagram illustrates the impact of structural modifications on biological efficacy.
Caption: SAR map showing how chemical transformation of the ethyl ester scaffold dictates therapeutic target specificity.[1]
Efficacy Comparison Data
HIV-1 Integrase Inhibition
The most significant application of this scaffold is in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[2][3] The ethyl ester is generally inactive (
) until hydrolyzed to the acid or converted to a -diketo acid , which allows for the chelation of the catalytic ions.[1]
Table 1: Comparative Potency of Indole-2-Carboxylate Analogs against HIV-1 Integrase
Reduced potency compared to free acid/diketo forms.
Data synthesized from RSC Advances (2024) and J. Med.[1] Chem. (2004).[1][4]
Antiproliferative Activity (Oncology)
In oncology, carboxamide and hydrazide derivatives dominate.[1] The lipophilic nature of the amide bond facilitates cell membrane penetration, targeting intracellular kinases.
Table 2: Cytotoxicity Profiles (MCF-7 Breast Cancer Cell Line)
Caption: Synthetic divergence from the ethyl ester scaffold to bioactive amides and diketo acids.
Conclusion
The Ethyl 1-benzyl-1H-indole-2-carboxylate scaffold is a versatile but latent precursor. For researchers targeting HIV-1 , hydrolysis to the free acid or conversion to the
-diketo acid is mandatory to achieve micromolar to sub-micromolar potency ().[1] Conversely, for oncology applications, derivatization into lipophilic carboxamides yields compounds with efficacy superior to standard chemotherapeutics like Doxorubicin in specific cell lines.[1]
Recommendation:
For Viral Targets: Prioritize the
-diketo acid derivatives (e.g., Compound 5c) for maximal potency.[1]
For Oncology: Prioritize
-substituted carboxamides (e.g., Compound 5e) for enhanced cellular permeability and apoptotic induction.[1]
References
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. Link
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (Basel), 2022. Link
Design and Synthesis of Novel Indole
-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 2004. Link[1]
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 2023. Link
3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry, 2018.[11] Link[1]
A Researcher's Guide to the In-Vitro Evaluation of Ethyl 1-benzyl-1H-indole-2-carboxylate Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Its inherent properties, such a...
Author: BenchChem Technical Support Team. Date: February 2026
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Its inherent properties, such as good oral bioavailability and metabolic stability, make it a privileged scaffold in drug discovery.[1] Within this diverse family, Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comprehensive overview of the in-vitro testing methodologies for these derivatives, offering insights into their potential as anticancer, antioxidant, and acetylcholinesterase inhibitory agents. By presenting comparative data from closely related analogs, we aim to illuminate the structure-activity relationships that may govern the efficacy of this chemical series.
The Significance of the Indole Scaffold in Drug Discovery
The versatility of the indole ring system allows for the exploration of a vast chemical space through substitution at various positions. This has led to the development of a multitude of indole-containing drugs with diverse mechanisms of action. For instance, indole derivatives have been shown to induce apoptosis in cancer cells, inhibit key enzymes like tubulin and protein kinases, and interfere with critical signaling pathways.[2] This inherent biological activity makes the Ethyl 1-benzyl-1H-indole-2-carboxylate scaffold a compelling starting point for the design of novel therapeutic agents.
Comparative In-Vitro Bioactivity Profiling
To elucidate the therapeutic potential of Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives, a panel of in-vitro assays is typically employed. Here, we present a comparative analysis of structurally related indole derivatives to provide a framework for understanding the potential bioactivities of this class of compounds.
Anticancer Activity: A Focus on Proliferation and Viability
A primary area of investigation for novel indole derivatives is their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental tool for assessing the cytotoxic effects of these compounds on various cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
In a study on a series of substituted N-benzyl-1H-indole-2-carbohydrazides, which are structurally analogous to the title compounds, significant anti-proliferative activity was observed against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines.[3] The results, summarized in the table below, highlight the potential for potent and selective anticancer activity within this chemical class.
Note: The data presented is for N-benzyl-1H-indole-2-carbohydrazide analogs and serves as a predictive model for the potential activity of Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives.
The structure-activity relationship (SAR) suggested by this data indicates that the position and nature of the substituent on the benzyl ring play a crucial role in determining the cytotoxic potency.
This protocol outlines the steps for determining the anti-proliferative activity of test compounds against cancer cell lines.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the MTT cell viability assay.
Antioxidant Potential: Scavenging Free Radicals
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of novel compounds.[4]
In a study of novel indole-2-carboxylic acid analogues, several derivatives demonstrated potent antioxidant activity.[5] The results for selected compounds are presented below, with ascorbic acid as a standard reference.
Note: The data is for indole-2-carboxylic acid analogs and is indicative of the potential antioxidant activity of Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives.
This protocol details the procedure for assessing the free radical scavenging ability of the test compounds.
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
Reaction Mixture: In a 96-well plate, add a solution of the test compound or standard to the DPPH solution. A control well should contain methanol and the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Workflow for the DPPH radical scavenging assay.
Acetylcholinesterase Inhibition: A Target for Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[6] The potential of indole derivatives as AChE inhibitors has been explored, with some compounds showing promising activity.
A study on 1-benzyl-2-indolinones, which share the N-benzyl indole core with the title compounds, demonstrated potent and selective AChE inhibition.[7] The table below presents the inhibitory constants (Ki) and selectivity indices (SI) for selected derivatives compared to the standard drug Donepezil.
Note: Data is for 1-benzyl-2-indolinone analogs, providing insight into the potential AChE inhibitory activity of Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives.
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine.
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing the test compounds at various concentrations. Incubate for a predefined period (e.g., 15 minutes).
Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.
Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC₅₀ value.
Mechanism of the Ellman's method for AChE inhibition.
Concluding Remarks and Future Directions
The in-vitro testing methodologies outlined in this guide provide a robust framework for the initial evaluation of Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives. The comparative data from structurally related analogs strongly suggest that this chemical scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
Further investigations should focus on the synthesis of a focused library of Ethyl 1-benzyl-1H-indole-2-carboxylate derivatives with diverse substitutions on both the indole and benzyl rings. A systematic in-vitro evaluation of these compounds against a broader panel of cancer cell lines and other relevant biological targets will be crucial for establishing definitive structure-activity relationships. Promising lead compounds identified through this screening process can then be advanced to more complex cellular and in-vivo models to validate their therapeutic potential.
References
Al-Ostoot, F. H., et al. (2020). Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative. Journal of Molecular Structure, 1202, 127244. [Link]
Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
Chandrakantha, B., et al. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 21(9), 2702-2708. [Link]
El-Sayed, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3797. [Link]
Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 195-201. [Link]
Patil, S. A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]
Reddy, T. S., et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 84, 443-452. [Link]
Saleh, A. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
Shaaban, M., et al. (2025). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of the Serbian Chemical Society. [Link]
Taha, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]
Tuszynski, J. A., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 707-717. [Link]
U.S. Environmental Protection Agency. (2025, October 15). Ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate. EPA. [Link]
Yaglioglu, A. S., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 836-842. [Link]
Zare, A., & Meraj, A. (2024, February 2). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01). [Link]
Zhang, H., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 89(10), 1409-1415. [Link]
Akdemir, A., et al. (2025, November 8). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. ResearchGate. [Link]
Farani, A. R., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. [Link]
Goud, B. S., et al. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 329-336. [Link]
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Kandeel, M., et al. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 115-123. [Link]
Owolabi, B. J., et al. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
da Silva, J. I., et al. (2015). A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ellman's Modified Method of Simplified Analogs 3-O-Acetyl-N-Benzyl-Piperidine of Donepezil. Revista Virtual de Química, 7(6), 2334-2346. [Link]
Comparative Structural & Functional Analysis: Ethyl 1-benzyl-1H-indole-2-carboxylate vs. N-Substituted Analogs
Executive Summary Ethyl 1-benzyl-1H-indole-2-carboxylate represents a critical structural evolution from the parent indole-2-carboxylate scaffold. While the unsubstituted parent molecule relies on hydrogen bond donation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 1-benzyl-1H-indole-2-carboxylate represents a critical structural evolution from the parent indole-2-carboxylate scaffold. While the unsubstituted parent molecule relies on hydrogen bond donation for molecular recognition, the N-benzylation introduces a significant hydrophobic vector, altering both crystal packing and biological pharmacokinetics.
This guide provides a technical comparison of Ethyl 1-benzyl-1H-indole-2-carboxylate (Target) against its primary structural analogs:
Comparator A: Ethyl 1H-indole-2-carboxylate (The unsubstituted parent).
Comparator B: Ethyl 1-methyl-1H-indole-2-carboxylate (The steric minimum).
Our analysis focuses on the structural consequences of N-substitution, synthetic efficiency, and physicochemical performance in drug discovery contexts.
The transition from a free N-H indole to an N-benzyl derivative fundamentally changes the solid-state behavior and ligand-protein interaction potential.
Crystal Packing and Intermolecular Forces
X-ray crystallographic data reveals a stark contrast in how these molecules self-assemble:
Ethyl 1H-indole-2-carboxylate (Parent): Crystallizes as a centrosymmetric dimer .[1][2] The indole N-H acts as a donor to the carbonyl oxygen of a neighboring molecule (
), forming stable ring motifs.[1][2] This strong hydrogen bonding network creates a high-melting lattice (MP: ~123-125 °C).
Ethyl 1-benzyl-1H-indole-2-carboxylate (Target): The benzyl group ablates the H-bond donor capability. Consequently, the crystal lattice is dominated by
stacking interactions between the indole core and the pendant benzyl ring of adjacent molecules. The benzyl group typically adopts a synclinal geometry relative to the indole plane (dihedral angle ~60-75°), creating a "herringbone" or layered packing structure driven by hydrophobic forces rather than directional H-bonds.
Spectroscopic Identification (NMR)
Distinguishing the target from its unreacted precursor is trivial via
H-NMR due to the diagnostic loss of the N-H signal and the appearance of the benzylic methylene.
In medicinal chemistry, the N-benzyl group is rarely a random choice; it is a strategic maneuver to modulate lipophilicity and membrane permeability.
Comparative Properties Table
Property
Ethyl 1H-indole-2-carboxylate
Ethyl 1-methyl-1H-indole-2-carboxylate
Ethyl 1-benzyl-1H-indole-2-carboxylate
Molecular Weight
189.21 g/mol
203.24 g/mol
279.33 g/mol
LogP (Calc)
~2.4
~2.9
~4.5
TPSA (Ų)
42.0 (Includes NH)
26.3
26.3
H-Bond Donors
1
0
0
Solubility (Water)
Low
Very Low
Insoluble
Primary Interaction
Polar/H-Bonding
Steric/Weak Hydrophobic
-Stacking/Hydrophobic
Analysis:
The target molecule exhibits a drastic increase in LogP (+2.1 units vs parent). This makes it an ideal scaffold for targeting deep hydrophobic pockets in enzymes (e.g., Kinases, HIV Integrase) where water exclusion is necessary for binding affinity. However, this high lipophilicity requires careful formulation (e.g., DMSO/Tween) for biological assays.
Synthetic Efficiency & Protocol
The synthesis of the N-benzyl derivative is a self-validating nucleophilic substitution. Below is the optimized field protocol ensuring high yield and minimal side reactions (such as ester hydrolysis).
Reaction Logic (DOT Visualization)
Figure 1: Nucleophilic substitution pathway. Note the critical control point: moisture exclusion prevents ester hydrolysis.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate (Scale: 5.0 mmol).
Sodium Hydride (60% in oil) (1.5 eq) OR K₂CO₃ (3.0 eq) for milder conditions.
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add Ethyl 1H-indole-2-carboxylate (0.95 g, 5 mmol) and dissolve in anhydrous DMF (10 mL).
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (0.30 g, 7.5 mmol) portion-wise over 5 minutes. Observation: Gas evolution (
) indicates active deprotonation. Stir for 30 minutes until gas evolution ceases and the solution turns yellow/orange (indolyl anion formation).
Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours.
Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product (
) will appear less polar than the starting material ().
Work-up: Quench carefully with ice-water (50 mL). The product typically precipitates as a white/off-white solid.
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (
), dry over , and concentrate. Recrystallize from Ethanol to yield white needles.
Yield Expectation: 85-95%.
Biological Application Strategy (SAR)
Why choose the Benzyl derivative over the Methyl? The decision is driven by the specific binding requirements of the target protein.
Figure 2: Structure-Activity Relationship (SAR) decision tree for N-substitution.
Case Study Applications
Antiviral Agents: N-benzyl indole-2-carboxylates have been identified as inhibitors of HIV-1 integrase. The benzyl group occupies a specific hydrophobic viral DNA binding cleft, a mechanism not accessible to the N-methyl analog [3].
Anticancer (Tubulin/Kinase): The benzyl group mimics the pharmacophore of natural alkaloids, enhancing cytotoxicity against MCF-7 and A549 cell lines compared to the unsubstituted parent [2].
References
Al-Sanea, M. M., et al. (2016).[4] "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.[10]
El-Mekabaty, A., et al. (2023). "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 28(9), 3735.
Hu, L., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." BMC Chemistry, 18, 45.
Lynch, W. E., et al. (2020).[1] "Crystal structure of ethyl 1H-indole-2-carboxylate." IUCrData, 5, x201205.[1]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 1-benzyl-1H-indole-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-benzyl-1H-indole-2-carboxylate. The indole scaffold is a cornerstone in med...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-benzyl-1H-indole-2-carboxylate. The indole scaffold is a cornerstone in medicinal chemistry, and ensuring the safe handling of its derivatives is paramount to both personal safety and research integrity.[1] The following procedures are based on established best practices for handling substituted indole compounds and are designed to create a self-validating system of safety within your laboratory operations.
Hazard Summary & Precautionary Logic
The primary hazards associated with indole-based compounds stem from their potential to irritate skin, eyes, and the respiratory tract.[2] The precautionary principle dictates that in the absence of specific toxicity data, the compound should be handled as potentially hazardous.
Hazard Classification (Inferred)
Description
Rationale / Analogous Compound Source
Skin Irritation
May cause irritation upon direct contact. Prolonged exposure could lead to dermatitis.
Based on GHS classifications for Ethyl 1H-indole-2-carboxylate (Causes skin irritation).[3][5]
Serious Eye Irritation
Poses a significant risk of serious irritation or damage if splashed into the eyes.
Based on GHS classifications for Ethyl 1H-indole-2-carboxylate (Causes serious eye irritation).[3][5]
Respiratory Tract Irritation
Inhalation of dust or aerosols may irritate the respiratory system.
A common hazard for powdered organic compounds and indole derivatives.[2][6]
Acute Toxicity (Oral, Inhalation)
May be harmful if swallowed or inhaled.
A general precaution for many laboratory chemicals where full toxicological data is unavailable.[6][7]
Personal Protective Equipment (PPE): Your Final Barrier to Exposure
The use of appropriate PPE is a non-negotiable aspect of safe chemical handling and should be considered the final control measure after engineering controls (like fume hoods) have been implemented.[8][9]
PPE Category
Recommended Equipment
Rationale and Best Practices
Eye & Face Protection
Chemical safety goggles with side-shields or a full-face shield.
Standard eyeglasses are insufficient.[10] A face shield is required when there is a significant splash risk, such as during bulk transfers or when cleaning spills.[8][11]
Hand Protection
Chemical-resistant nitrile or neoprene gloves.
Inspect gloves for any defects before use. For extended procedures or when handling larger quantities, consider double-gloving to provide an extra layer of protection.[8][12] Change gloves immediately if contamination is suspected, and always before leaving the work area.[8]
Body Protection
A fully-buttoned, long-sleeved laboratory coat.
This protects your clothing and skin from accidental spills and contamination.[4][10] For procedures with a higher risk of significant spillage, a chemical-resistant apron or gown is recommended.
Respiratory Protection
Not typically required if handled exclusively within a certified chemical fume hood.
All weighing and handling of the solid compound or its solutions must be performed in a fume hood to prevent inhalation of dust or aerosols.[4][12] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is mandatory.[6][12]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow minimizes the potential for error and exposure. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Preparation and Engineering Controls
Designated Area: All work with Ethyl 1-benzyl-1H-indole-2-carboxylate must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[12]
Emergency Equipment: Before starting, confirm the location and operational readiness of the nearest safety shower and eyewash station.[4][9]
Workspace Decontamination: Cover the work surface with disposable, absorbent bench paper to contain any minor spills and simplify cleanup.
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before introducing the target compound to avoid interruptions and potential breaches in containment.[12]
Donning Personal Protective Equipment (PPE)
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Follow the logical flow outlined below.
Caption: Logical workflow for donning and doffing PPE.
Handling the Compound
Weighing: When weighing the solid compound, perform the task within the fume hood to contain any airborne dust. Use a dedicated spatula and weighing vessel.
Solution Preparation: To prepare solutions, slowly add the solid Ethyl 1-benzyl-1H-indole-2-carboxylate to the solvent to prevent splashing and aerosol generation.[7] Keep containers covered when not in use.
Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent and decontaminate any reusable equipment. Dispose of all contaminated disposable materials as hazardous waste.
Caption: Step-by-step safe handling workflow.
Emergency Procedures: Plan for the Unexpected
Preparation is the most critical element of emergency response.[9]
Exposure Response
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.
Spill Management
Minor Spill (in fume hood):
Ensure your PPE is intact.
Cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
Gently sweep the absorbed material into a designated hazardous waste container.
Wipe the spill area with a suitable solvent, followed by soap and water.
All cleanup materials must be disposed of as hazardous waste.
Major Spill (outside fume hood):
Evacuate the immediate area and alert nearby personnel.
Restrict access to the area.
If safe to do so, increase ventilation by opening sashes on nearby fume hoods.
Contact your institution's Environmental Health & Safety (EHS) department for cleanup. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
All waste containing Ethyl 1-benzyl-1H-indole-2-carboxylate, whether solid, in solution, or as contaminated materials (e.g., gloves, bench paper, pipette tips), must be treated as hazardous chemical waste.
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Containment: Collect all waste in a clearly labeled, sealable, and chemically compatible container.[6] The label should include the full chemical name, "Hazardous Waste," and any associated hazard symbols.
Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet, away from incompatible materials.
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour any amount of this chemical down the drain.
References
Benchchem. (n.d.). Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxylate.
GazFinder. (n.d.). indole (C8H7N).
Benchchem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
MilliporeSigma. (2025, July 29). SAFETY DATA SHEET.
Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET: N-Benzyl-N-ethylaniline.
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET: Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate.
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate.
TCI Chemicals. (2025, March 4). SAFETY DATA SHEET: Benzyl 4-Oxo-1-piperidinecarboxylate.
Merck Millipore. (n.d.). SAFETY DATA SHEET: Benzyl alcohol.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Echemi. (n.d.). 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety Data Sheets.
Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
ResearchGate. (2024, September 19). Strategies Employing Transition-Metal Free Conditions for C−C Bond Formation in Indoles.